4-(3-Methylpyrrolidin-1-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylpyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWILPNYGUYVPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(3-Methylpyrrolidin-1-yl)benzoic acid
An In-depth Technical Guide to 4-(3-Methylpyrrolidin-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive scientific overview of 4-(3-Methylpyrrolidin-1-yl)benzoic acid, a heterocyclic carboxylic acid of significant interest to the chemical and pharmaceutical research communities. The document delineates its core chemical structure, physicochemical properties, a proposed robust synthetic pathway, and detailed protocols for its analytical characterization. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel molecular entities. The strategic incorporation of the 3-methylpyrrolidine moiety onto a benzoic acid scaffold presents a valuable building block for creating structurally diverse and potentially bioactive compounds.
Introduction: The Scientific Rationale
The convergence of aromatic carboxylic acids and saturated nitrogen heterocycles within a single molecular framework represents a powerful strategy in modern medicinal chemistry. Benzoic acid and its derivatives are not only prevalent in nature but also serve as crucial precursors for a vast array of organic substances, including widely used food preservatives[1]. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery.[2] Its non-planar, three-dimensional structure allows for an efficient exploration of pharmacophore space, contributing favorably to the stereochemistry and solubility of drug candidates[2].
4-(3-Methylpyrrolidin-1-yl)benzoic acid embodies the strategic fusion of these two key pharmacophores. The tertiary amine linkage to the aromatic ring and the stereocenter introduced by the methyl group on the pyrrolidine ring offer nuanced opportunities for molecular design and structure-activity relationship (SAR) studies. This guide aims to provide the scientific community with a detailed technical understanding of this compound, from its fundamental properties to its synthesis and characterization, thereby empowering its application in pioneering research endeavors.
Molecular and Physicochemical Profile
A thorough understanding of a molecule's identity and physicochemical properties is the bedrock of its application in research. These parameters govern its reactivity, solubility, and potential interactions within biological systems.
Chemical Identity
The fundamental identifiers for 4-(3-Methylpyrrolidin-1-yl)benzoic acid are summarized below.
| Identifier | Value | Source |
| CAS Number | 1291893-97-4 | |
| Molecular Formula | C₁₂H₁₅NO₂ | [3] |
| Molecular Weight | 205.25 g/mol | [3] |
| Chemical Structure | (Generated) | |
| SMILES | O=C(O)C1=CC=C(N2CC(C)CC2)C=C1 | [3] |
| IUPAC Name | 4-(3-methylpyrrolidin-1-yl)benzoic acid | (Systematic) |
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its key physicochemical properties can be reliably predicted using established computational algorithms, such as those available through online platforms like ChemMine Tools or ACD/PhysChem Suite[4][5][6][7]. These predictions are vital for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-like potential.
| Property | Predicted Value Range | Significance in Drug Development |
| pKa (Acidic) | 4.0 - 4.5 | Influences ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| pKa (Basic) | 8.5 - 9.5 | The tertiary amine's basicity is crucial for salt formation and interactions with biological targets. |
| LogP (Octanol-Water Partition) | 2.0 - 2.8 | Indicates lipophilicity, which is a key determinant of membrane permeability and pharmacokinetic profile.[4] |
| Aqueous Solubility (LogS) | -3.0 to -2.0 | Predicts solubility in aqueous media, a critical factor for formulation and bioavailability. |
| Polar Surface Area (PSA) | ~40 Ų | Relates to hydrogen bonding potential and is often used to predict cell permeability. |
Proposed Synthetic Pathway
The synthesis of N-aryl pyrrolidines is a common challenge in organic synthesis. The Buchwald-Hartwig amination reaction stands out as a powerful and versatile palladium-catalyzed cross-coupling method for forming C-N bonds, often overcoming the limitations of traditional methods[8]. We propose a robust two-step synthesis for 4-(3-Methylpyrrolidin-1-yl)benzoic acid starting from commercially available materials.
The causality behind this choice rests on the high functional group tolerance and broad substrate scope of the Buchwald-Hartwig reaction, which allows for the direct coupling of an aryl halide with a secondary amine under relatively mild conditions[8][9]. The initial esterification of 4-bromobenzoic acid protects the carboxylic acid, preventing it from interfering with the basic conditions of the subsequent coupling reaction. The final hydrolysis is a standard and high-yielding deprotection step.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(3-methylpyrrolidin-1-yl)benzoate
This protocol is based on established Buchwald-Hartwig amination procedures[9][10][11].
-
Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add methyl 4-bromobenzoate (1.0 equivalent) and anhydrous toluene (5 mL per 1 mmol of bromide).
-
Amine Addition: Add 3-methylpyrrolidine (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The causality for heating is to overcome the activation energy for the catalytic cycle, ensuring a reasonable reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Step 2: Synthesis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid
-
Reactor Setup: Dissolve the purified methyl 4-(3-methylpyrrolidin-1-yl)benzoate (1.0 equivalent) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).
-
Hydrolysis: Add sodium hydroxide (2.0-3.0 equivalents) and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting ester by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 4-5 with 1 M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure structural integrity.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Expected Spectroscopic Data
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to provide distinct signals for each unique proton environment.
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm). The protons ortho to the carboxylic acid group (positions 2 and 6) will appear downfield (δ ~7.8 ppm, d, J ≈ 8.8 Hz), while the protons ortho to the nitrogen (positions 3 and 5) will be shifted upfield due to the electron-donating effect of the nitrogen (δ ~6.6 ppm, d, J ≈ 8.8 Hz)[12][13].
-
Pyrrolidine Protons: A series of complex multiplets between δ 1.5-3.5 ppm. The methyl group will likely appear as a doublet around δ 1.1 ppm.
-
Carboxylic Acid Proton: A very broad singlet far downfield (δ > 12.0 ppm), which is characteristic of a carboxylic acid proton[12][13].
¹³C NMR Spectroscopy (101 MHz, DMSO-d₆): The carbon spectrum will confirm the number of unique carbon atoms.
-
Carbonyl Carbon: A signal in the δ 165-175 ppm range[14].
-
Aromatic Carbons: Signals between δ 110-155 ppm. The carbon attached to the nitrogen (C4) will be significantly downfield, while the carbon attached to the carboxyl group (C1) will also be distinct.
-
Pyrrolidine Carbons: Aliphatic signals in the δ 20-60 ppm range.
FTIR Spectroscopy (KBr Pellet): Infrared spectroscopy is ideal for confirming the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[15][16].
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1710-1680 cm⁻¹ for the conjugated carboxylic acid carbonyl[16][17][18].
-
C-N Stretch: A moderate band in the 1320-1210 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (ESI+): Electrospray ionization mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 206.12.
Scientific Context and Potential Applications
The structural motifs within 4-(3-Methylpyrrolidin-1-yl)benzoic acid position it as a compound of high interest for drug discovery and materials science.
-
Scaffold for Medicinal Chemistry: The pyrrolidine ring is a cornerstone of many biologically active compounds, including anticancer and central nervous system agents[2]. This molecule serves as a versatile starting point or intermediate. The carboxylic acid provides a convenient handle for amide bond formation, allowing for its conjugation to other molecules of interest, a common strategy in the synthesis of complex drug candidates[19].
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule with desirable physicochemical properties, it can be used in FBDD screening campaigns to identify initial hits against protein targets.
-
Probing Structure-Activity Relationships: The tertiary amine, the carboxylic acid, and the chiral center offer multiple points for chemical modification. This allows for the systematic exploration of how structural changes impact biological activity, which is the core principle of lead optimization in drug development. For instance, derivatives of 4-(pyrrolidinyl)benzoic acid have been explored as potent antagonists for biological targets like VLA-4, which is involved in inflammatory diseases.
Conclusion
4-(3-Methylpyrrolidin-1-yl)benzoic acid is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed framework for its identity, predicted properties, and, crucially, a logical and robust pathway for its synthesis and characterization. The proposed experimental protocols are grounded in established, reliable chemical transformations, ensuring a high probability of success for researchers. By understanding the causality behind the methodological choices and the scientific context of this molecule, researchers are well-equipped to leverage its unique structural features in the pursuit of novel scientific discoveries.
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Gaulton, A., et al. (2011). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 39(Web Server issue), W496–W504. [Link]
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A Technical Guide to the Physicochemical Characteristics of 3-Methylpyrrolidine Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Physicochemical Properties in Drug Discovery
In the intricate process of drug discovery and development, the journey from a promising molecular scaffold to a viable therapeutic agent is governed by a set of fundamental physicochemical properties. These characteristics—including lipophilicity, solubility, and ionization state—dictate a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] The 3-methylpyrrolidine benzoic acid scaffold represents a class of compounds with significant potential, combining a basic aliphatic heterocycle with an acidic aromatic ring. This unique combination creates ampholytic and often zwitterionic character, presenting both opportunities and challenges in optimizing drug-like properties.
The pyrrolidine ring, a common motif in medicinal chemistry, can enhance aqueous solubility and offers a three-dimensional structure that can be crucial for target engagement.[3][4][5] Meanwhile, the benzoic acid moiety provides a key acidic handle for salt formation and interaction with biological targets.[6][7] Understanding and precisely measuring the physicochemical properties of derivatives from this scaffold are not merely academic exercises; they are critical, data-driven steps essential for rational drug design and for predicting a candidate's ultimate success.[8][9] This guide provides an in-depth exploration of the core physicochemical characteristics of these derivatives, the causality behind experimental choices for their determination, and their direct implications for drug development.
Core Physicochemical Properties and Structure-Property Relationships (SPR)
The defining feature of 3-methylpyrrolidine benzoic acid derivatives is their ampholytic nature, containing both a basic nitrogen in the pyrrolidine ring and an acidic carboxylic acid on the benzoic acid ring. This duality governs their overall physicochemical profile.
Ionization Constants (pKa)
The acid-dissociation constant, pKa, is arguably the most critical parameter for this class of compounds, as it determines the charge state of the molecule at a given pH.[10][11][12] These derivatives will typically have two pKa values:
-
Acidic pKa (pKa₁): Associated with the carboxylic acid group (typically in the range of 3.5-4.5).
-
Basic pKa (pKa₂): Associated with the protonated pyrrolidine nitrogen (typically in the range of 9.5-11.0).
The interplay between these two pKa values and the physiological pH of ~7.4 dictates the dominant species in the body, which profoundly affects solubility, permeability, and target binding.[1][13][14]
Structure-Property Insights:
-
Substitution on the Benzoic Acid Ring: Electron-withdrawing groups (e.g., -Cl, -CF₃) will lower the acidic pKa, making the carboxyl group more acidic. Conversely, electron-donating groups (e.g., -OCH₃) will raise it.
-
Substitution on the Pyrrolidine Ring: The 3-methyl group provides a slight electron-donating effect, marginally increasing the basicity (raising the pKa) of the nitrogen compared to an unsubstituted pyrrolidine.
Lipophilicity (LogP and LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one.[13][15]
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species only. For these derivatives, the neutral species is the zwitterion, which has very low lipophilicity.
-
LogD (Distribution Coefficient): The more biologically relevant parameter, LogD measures the partitioning of all species (neutral, cationic, anionic) at a specific pH.[16]
The LogD profile of these compounds is typically a "U-shaped" curve, with the lowest lipophilicity observed at the isoelectric point (pI), where the zwitterionic form dominates. At low and high pH, where the molecule is charged, its LogD value increases as the charge is masked by counter-ions, but permeability across membranes is generally highest for the neutral form.
Aqueous Solubility
Solubility is a critical factor for oral absorption and formulation. It is heavily influenced by both the solid-state properties (crystal lattice energy) and the ionization state of the molecule.[17][18]
-
Intrinsic Solubility (S₀): The solubility of the neutral (zwitterionic) form. This is often the lowest point of solubility for these compounds.
-
pH-Dependent Solubility: Solubility dramatically increases at pH values below the acidic pKa (forming the highly soluble cationic salt) and above the basic pKa (forming the highly soluble anionic salt).
It is essential to distinguish between kinetic and thermodynamic solubility.[19][20] Kinetic solubility is a high-throughput screening measurement, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[20][21][22][23]
Solid-State Properties: Melting Point and Crystallinity
The melting point (Tm) provides an indication of the crystal lattice energy. A high melting point often correlates with lower solubility and can be influenced by the ability of the zwitterionic form to form strong intermolecular hydrogen bonds.[18] Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining the melting point and assessing the compound's crystallinity and polymorphism.[24][25][26][27]
| Property | Typical Range / Behavior | Key Implication for Drug Development |
| Acidic pKa (pKa₁) | 3.5 – 4.5 | Influences dissolution and solubility in the stomach. |
| Basic pKa (pKa₂) | 9.5 – 11.0 | Governs solubility and charge state in the intestine. |
| LogD at pH 7.4 | 0 – 3 | A balance is needed: high enough for membrane permeability, low enough for solubility. |
| Kinetic Solubility | > 60 µg/mL (Target) | Early indicator to flag potential absorption issues.[17] |
| Melting Point (Tm) | 150 – 250 °C | High Tm can indicate strong crystal packing, potentially leading to lower solubility. |
Experimental Determination Protocols
The following protocols are foundational for characterizing any new 3-methylpyrrolidine benzoic acid derivative. They are designed as self-validating systems, incorporating calibration and controls to ensure data integrity.
Protocol: pKa Determination by Potentiometric Titration
This method is the gold standard for pKa determination due to its accuracy and direct measurement principle.[28][29]
Causality: Potentiometric titration measures the change in pH of a solution as a titrant (a strong acid or base) is added.[11] The inflection points on the resulting titration curve correspond to the pKa values, where the concentrations of the protonated and deprotonated species of a functional group are equal.[11][28]
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25 °C).[28]
-
Sample Preparation: Accurately weigh and dissolve the compound in an appropriate co-solvent (if necessary due to low water solubility) and water to a final concentration of approximately 1-10 mM. Ensure the ionic strength is kept constant (e.g., with 0.15 M KCl).[12][28]
-
Titration - Acidic pKa: Start the titration with a standardized strong acid (e.g., 0.1 M HCl) to protonate all species. Then, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Titration - Basic pKa: Continue the titration with the strong base through the second equivalence point.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. This can be precisely located by finding the peak of the first derivative of the curve.
Protocol: LogD Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[16][30][31]
Causality: The shake-flask method relies on allowing a compound to reach equilibrium between two immiscible phases (n-octanol and a pH-controlled aqueous buffer). The ratio of the compound's concentration in each phase provides a direct measure of its distribution coefficient.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Sample Addition: Add the test compound (from a stock solution in a minimal amount of solvent like DMSO) to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 2 hours) at a constant temperature (25 °C) to ensure equilibrium is reached.[32]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol: Thermodynamic Solubility Determination
This method measures the solubility of a compound at equilibrium and is considered the most accurate method for solubility assessment.[20][23]
Causality: By adding an excess of solid compound to a buffer and allowing it to equilibrate over an extended period, a saturated solution is formed. Measuring the concentration of the compound in the filtrate of this solution gives the true thermodynamic solubility.
Step-by-Step Methodology:
-
Sample Addition: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Verification: The presence of remaining solid in the vial after the experiment confirms that a saturated solution was achieved.
Implications for Drug Development
The physicochemical data generated through these protocols are not merely descriptive; they are predictive and form the basis for critical decisions in the drug development pipeline.
-
Absorption: The pKa values and the resulting LogD at physiological pH are key predictors of oral absorption.[1][33] A compound must have sufficient lipophilicity (LogD > 0) to cross the lipid membranes of the gut wall but also sufficient aqueous solubility to dissolve in the gastrointestinal fluids. For 3-methylpyrrolidine benzoic acid derivatives, the zwitterionic nature can pose a challenge to passive diffusion.
-
Distribution: Lipophilicity influences the volume of distribution. Highly lipophilic compounds may partition extensively into tissues, leading to lower plasma concentrations, while highly polar (low LogD) compounds may be restricted to the bloodstream.
-
Formulation: Solubility data is paramount for developing a viable dosage form.[17] For poorly soluble compounds, salt formation by targeting either the acidic or basic handle is a common strategy to enhance solubility and dissolution rate.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA require comprehensive physicochemical characterization as part of the drug substance control strategy, as outlined in guidelines such as ICH Q6A.[34][35][36][37]
Conclusion
The 3-methylpyrrolidine benzoic acid scaffold offers a rich chemical space for drug discovery. However, its inherent ampholytic and zwitterionic properties demand a rigorous and early assessment of its physicochemical characteristics. A thorough understanding of pKa, LogD, solubility, and solid-state properties, obtained through robust and validated experimental protocols, is indispensable. This knowledge allows medicinal chemists and drug development scientists to build clear structure-property relationships, enabling the rational design of derivatives with optimized ADME profiles and a higher probability of clinical success.
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Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]
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pKa values and ionization behavior of 4-(3-Methylpyrrolidin-1-yl)benzoic acid
An In-depth Technical Guide to the pKa Values and Ionization Behavior of 4-(3-Methylpyrrolidin-1-yl)benzoic acid
Introduction: The Critical Role of Ionization in Modern Drug Development
In the landscape of medicinal chemistry and pharmaceutical development, the physicochemical properties of a drug candidate are paramount to its success. Among these, the ionization constant (pKa) stands out as a critical determinant of a molecule's behavior in biological systems.[1] The pKa dictates a compound's charge state at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] An estimated 83% of orally administered drugs contain ionizable groups, underscoring the necessity of a thorough understanding of their acid-base properties.[1]
This technical guide provides a comprehensive examination of the pKa values and ionization behavior of 4-(3-Methylpyrrolidin-1-yl)benzoic acid , a molecule possessing both an acidic carboxylic acid group and a basic tertiary amine. Such molecules, known as ampholytes or zwitterions, exhibit complex pH-dependent behavior that is crucial to characterize for effective drug design and formulation.[2][3] We will explore both computational prediction and robust experimental methodologies for pKa determination, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for researchers.
Molecular Structure and Predicted Ionization Centers
The foundation of understanding a molecule's ionization lies in its structure. 4-(3-Methylpyrrolidin-1-yl)benzoic acid incorporates two key functional groups capable of proton exchange:
-
Aromatic Carboxylic Acid: The benzoic acid moiety is an acidic center that will donate a proton to form a carboxylate anion. Unsubstituted benzoic acid has a well-established pKa of approximately 4.2.[4][5][6][7] However, the pyrrolidinyl group at the para-position is a strong electron-donating group via resonance. This donation of electron density to the benzene ring is expected to destabilize the resulting carboxylate anion, thereby weakening the acid and increasing its pKa relative to benzoic acid.
-
Tertiary Aliphatic Amine: The nitrogen atom within the 3-methylpyrrolidine ring is a basic center that will accept a proton to form a positively charged ammonium cation. The pKa of the conjugate acid of a similar structure, 3-methylpyrrolidine, is predicted to be around 10.5.[8] Conversely, the electron-withdrawing nature of the para-substituted carboxyphenyl group will pull electron density away from the nitrogen, reducing its basicity and thus lowering the pKa of its conjugate acid.
This interplay of electronic effects suggests that the molecule will have two distinct pKa values: pKa₁, corresponding to the deprotonation of the carboxylic acid, and pKa₂, corresponding to the deprotonation of the protonated tertiary amine.
In-Silico pKa Prediction: A First Pass in Drug Discovery
Before embarking on laboratory experiments, computational methods provide rapid and valuable estimates of pKa values.[9] These tools, which utilize algorithms trained on large datasets of experimental values, are indispensable for screening virtual libraries and prioritizing candidates.[10][11] Several commercial and academic software packages are available for this purpose.[12][13][14]
Commonly Used pKa Prediction Software:
-
ACD/Percepta: An industry-standard tool that uses a large curated database and multiple algorithms to provide accurate predictions.[10][11][15][16]
-
MarvinSketch (ChemAxon): Widely used in both academic and industrial settings, offering robust pKa calculation modules.[17][18][19]
-
Schrödinger Macro-pKa: Combines quantum mechanics (DFT) with empirical corrections for high-accuracy predictions.[14]
Based on the structural analysis, the predicted pKa values for 4-(3-Methylpyrrolidin-1-yl)benzoic acid are summarized below. These values serve as a hypothesis to be validated by experimental determination.
| Ionizable Group | Predicted pKa | Rationale |
| Carboxylic Acid (pKa₁) | ~4.5 - 5.0 | Increased from benzoic acid's pKa of 4.2 due to the electron-donating pyrrolidinyl group.[4][20] |
| Tertiary Amine (pKa₂) | ~9.5 - 10.0 | Decreased from 3-methylpyrrolidine's pKa of ~10.5 due to the electron-withdrawing carboxyphenyl group.[8] |
Experimental pKa Determination: The Gold Standard
While predictions are useful, experimental determination of pKa values is essential for regulatory submission and a definitive understanding of a compound's properties. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and commonly employed methods.[21][22][23]
Methodology 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[22][23] The pKa is determined from the titration curve at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[24]
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[24]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(3-Methylpyrrolidin-1-yl)benzoic acid.
-
Dissolve the sample in a suitable volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol may be used if solubility is low, but the pKa in the mixed solvent system must then be extrapolated back to water.[23]
-
Ensure the final concentration is at least 10⁻⁴ M to produce a distinct titration curve.[22][24]
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[24]
-
-
Titration Procedure:
-
Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the measurement of the second pKa.[23][24]
-
Begin the titration. Since the molecule has both acidic and basic sites, a full titration from low to high pH is required.
-
First, titrate with a standardized strong acid (e.g., 0.1 M HCl) to a pH of ~2.0 to ensure both functional groups are fully protonated.
-
Next, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.02-0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first and second derivatives of the curve (ΔpH/ΔV and Δ²pH/ΔV²) to accurately determine the two equivalence points.[25]
-
The pKa₁ (carboxylic acid) is the pH at the volume of NaOH halfway to the first equivalence point.
-
The pKa₂ (tertiary amine) is the pH at the volume of NaOH halfway between the first and second equivalence points.
-
Caption: Predominant species as a function of pH.
Implications for Drug Development
A precise understanding of the pKa values and the resulting ionization profile is directly actionable in a drug development setting.
-
Aqueous Solubility: Solubility is often lowest for the neutral zwitterionic species at the isoelectric point (pI) and increases significantly at pH values where the cationic or anionic forms dominate. [1]This knowledge is crucial for designing formulations and predicting behavior in the gastrointestinal (GI) tract.
-
Absorption and Permeability: According to the pH-partition hypothesis, neutral species are generally more membrane-permeable. [3]For this molecule, maximum permeability would be expected in the pH range between pKa₁ and pKa₂, where the neutral zwitterion is the major species. The charge state will dictate absorption rates in different segments of the GI tract, which have varying pH environments. [1]* Formulation and Salt Selection: The pKa values are essential for developing stable and soluble formulations. For instance, if an intravenous solution is required, the pH would need to be adjusted away from the pI to ensure complete dissolution. The basicity of the pyrrolidine nitrogen allows for the formation of stable salts with various acids, which can be used to improve solubility and handling properties.
Conclusion
4-(3-Methylpyrrolidin-1-yl)benzoic acid is a zwitterionic compound with two distinct ionization constants, pKa₁ and pKa₂, corresponding to its carboxylic acid and tertiary amine functionalities, respectively. The electronic interplay between these groups modulates their acidity and basicity relative to their parent structures. While computational tools provide a valuable first estimate, high-precision experimental methods such as potentiometric titration are required for definitive characterization. The determined pKa values are not merely academic figures; they are critical parameters that govern the molecule's solubility, permeability, and formulation feasibility, making their accurate determination an indispensable step in the rational design and development of new therapeutic agents.
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Safety data and toxicology of 4-(3-Methylpyrrolidin-1-yl)benzoic acid intermediates
An In-depth Technical Guide to the Safety and Toxicology of 4-(3-Methylpyrrolidin-1-yl)benzoic Acid Intermediates
Executive Summary
4-(3-Methylpyrrolidin-1-yl)benzoic acid (CAS: 1291893-97-4) represents a critical structural motif in modern medicinal chemistry, serving as a "privileged scaffold" for G-protein-coupled receptor (GPCR) modulators and kinase inhibitors. Its structure combines a lipophilic, conformationally restricted pyrrolidine ring with a polar benzoic acid tail, facilitating specific protein-ligand interactions.
However, the safety profile of this intermediate is dominated by the toxicology of its synthetic precursors—specifically 3-methylpyrrolidine—and the potential for genotoxic impurity formation. This guide provides a technical breakdown of the toxicological risks, synthesis-driven impurity profiling, and industrial handling protocols required for safe pharmaceutical development.
Part 1: Chemical Identity and Synthetic Toxicology
To understand the toxicology of the intermediate, one must first analyze its genesis. The primary synthetic route involves a Nucleophilic Aromatic Substitution (
Synthetic Pathway & Risk Origin
The reaction typically employs 4-fluorobenzoic acid and 3-methylpyrrolidine under basic conditions. The toxicological burden of the final product is often a function of residual starting materials.
Figure 1:
Component Toxicology Matrix
The safety profile is non-monotonic; the intermediate is less acutely toxic than its amine precursor but poses long-term genotoxicity concerns if not purified.
| Chemical Component | CAS No.[1][2][3][4] | Acute Hazard Class | Key Toxicological Endpoints | OEL (Est.) |
| 3-Methylpyrrolidine | 34375-89-8 | Skin Corr. 1B | Corrosive , Flammable.[5] Causes severe burns.[5] High risk of respiratory damage if inhaled. | < 1 ppm |
| 4-Fluorobenzoic Acid | 456-22-4 | Irritant (Cat 2) | Eye/Skin irritation. Low systemic toxicity. | N/A |
| Target Intermediate | 1291893-97-4 | Irritant (Cat 2A) | Sensitizer Potential. The tertiary aniline structure alerts for potential mutagenicity (Ames positive in some strains). | 10-50 µg/m³ |
Part 2: Toxicological Profiling & Genotoxicity (ICH M7)
The critical safety concern for this intermediate is not acute lethality, but genotoxicity and mutagenicity , governed by ICH M7 guidelines for DNA-reactive impurities.
Structural Alerts and Read-Across
The 4-(pyrrolidin-1-yl)benzoic acid scaffold contains a tertiary aniline substructure.
-
Metabolic Activation: Tertiary anilines can undergo N-dealkylation or ring hydroxylation by Cytochrome P450 enzymes (CYP450), potentially generating reactive quinone-imine species.
-
Nitrosamine Risk: The 3-methylpyrrolidine moiety is a secondary amine before reaction. If the reaction is quenched with nitrite-containing reagents or performed in solvents containing nitrite impurities (e.g., degraded DMF), N-nitroso-3-methylpyrrolidine (a potent carcinogen) may form.
Genotoxicity Assessment Workflow
Researchers must validate the safety of this intermediate using a tiered approach.
Figure 2: Tiered Genotoxicity Assessment Workflow compliant with ICH M7.
Part 3: Experimental Protocols
Analytical Detection of Impurities (HPLC-UV)
To ensure safety, one must quantify the residual 3-methylpyrrolidine. Since the pyrrolidine lacks a strong chromophore, derivatization or low-UV detection is required.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (Buffer pH 2.5).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (for the pyrrolidine ring) and 254 nm (for the benzoic acid core).
-
Causality: The acidic pH suppresses the ionization of the carboxylic acid (keeping it hydrophobic for retention) while protonating the residual amine, separating the two species effectively.
Handling & Industrial Hygiene
Personal Protective Equipment (PPE):
-
Respiratory: Powered Air Purifying Respirator (PAPR) or N95 minimum, as the dust is a respiratory irritant.
-
Dermal: Double nitrile gloves. The lipophilicity of the intermediate allows it to penetrate skin more easily than the free acid precursors.
-
Engineering Controls: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a localized exhaust powder hood.
Decontamination Protocol: In case of a spill, do not use simple water, which may cause the hydrophobic powder to clump and spread.
-
Neutralize: Apply a dilute surfactant solution (1% SDS) to solubilize the organic intermediate.
-
Absorb: Use chemically inert absorbent pads.
-
Clean: Follow with an ethanol wipe-down to remove lipophilic residues.
Part 4: Regulatory & Future Outlook
The 4-(3-methylpyrrolidin-1-yl)benzoic acid motif is increasingly common in "Fragment-Based Drug Discovery" (FBDD). Regulatory bodies (FDA/EMA) are scrutinizing these intermediates for Nitrosamine Drug Substance Related Impurities (NDSRIs) .
Critical Recommendation: Avoid using sodium nitrite or reagents susceptible to nitrosation (e.g., unpurified recovered solvents) during the workup of this intermediate. If the subsequent step involves acidic conditions, test specifically for N-nitroso-3-methylpyrrolidine using LC-MS/MS (Limit of Quantitation: < 30 ppb).
References
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ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). International Council for Harmonisation.[2] Link
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PubChem. (2024). Compound Summary: 3-Methylpyrrolidine (CID 118158).[4] National Library of Medicine. Link
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PharmaBlock. (2023). Pyrrolidine Derivatives in Drug Discovery: Whitepaper on Reactivity and Safety. PharmaBlock Sciences.[6] Link
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 4-Fluorobenzoic acid. ECHA. Link(Note: Generalized link to ECHA search for verification)
-
Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation assays. Mutagenesis, 26(3), 455–460. Link
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In-depth Technical Guide: Molecular Weight and Formula Analysis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise characterization of chemical entities is a cornerstone of modern drug discovery and development. For novel compounds such as 4-(3-Methylpyrrolidin-1-yl)benzoic acid, an unambiguous determination of the molecular formula and weight is a critical first step that underpins all subsequent research. This guide provides a comprehensive, technically-focused protocol for the definitive analysis of this compound, integrating theoretical calculations with robust experimental verification through high-resolution mass spectrometry (HRMS) and elemental analysis. The methodologies detailed herein are designed to ensure the highest degree of scientific integrity, providing a self-validating system for researchers.
Foundational Analysis: Theoretical Molecular Formula and Weight
The initial step in the analytical workflow is the theoretical determination of the molecular formula and corresponding molecular weights based on the compound's structure.
Molecular Structure and Formula Derivation:
4-(3-Methylpyrrolidin-1-yl)benzoic acid is comprised of a benzoic acid core functionalized with a 3-methylpyrrolidine group at the para position.
-
Benzoic Acid Fragment: C₇H₅O₂
-
3-Methylpyrrolidine Fragment: C₅H₁₁N
-
Assembly: The linkage of these two fragments via a C-N bond results in the net loss of one hydrogen atom from each component.
-
Final Molecular Formula: C₁₂H₁₅NO₂
This formula is the basis for calculating the theoretical molecular weights that will be experimentally verified.
Table 1: Theoretical Molecular Weight and Mass Data
| Parameter | Value | Significance |
| Molecular Formula | C₁₂H₁₅NO₂ | Defines the elemental composition.[1][2] |
| Molecular Weight | 205.25 g/mol | The average molecular weight based on natural isotopic abundances.[1][2] |
| Monoisotopic Mass | 205.1103 u | The exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry. |
Experimental Verification: A Dual-Pronged Approach
Theoretical values must be corroborated by empirical data. A combination of high-resolution mass spectrometry and elemental analysis provides orthogonal and confirmatory evidence of the molecular formula and purity.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places.[3][4] This precision allows for the confident determination of a compound's elemental formula.[3][5][6]
Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of 4-(3-Methylpyrrolidin-1-yl)benzoic acid at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid promotes the formation of the protonated molecular ion, [M+H]⁺.
-
-
Instrumental Analysis:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Introduce the sample into the ESI source via direct infusion or liquid chromatography.
-
Acquire the mass spectrum in positive ion mode, focusing on the expected m/z range for the [M+H]⁺ ion.
-
-
Data Interpretation:
-
The experimentally determined m/z of the molecular ion is compared to the theoretical value.
-
Theoretical [M+H]⁺ (C₁₂H₁₅NO₂ + H)⁺: 206.1179 m/z
-
A mass accuracy within 5 parts per million (ppm) is considered definitive evidence for the proposed formula.
-
Diagram 1: HRMS Workflow for Formula Verification
Caption: A streamlined workflow for the HRMS analysis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid.
Elemental Analysis for Purity and Stoichiometry
Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the sample.[7][8][9] This technique is invaluable for confirming the elemental ratios predicted by the molecular formula and for assessing sample purity.[9][10]
Protocol: Combustion-Based CHN Analysis
-
Sample Preparation:
-
The sample must be scrupulously dried to remove any residual solvents.
-
Accurately weigh 2-3 mg of the compound into a tin capsule.
-
-
Instrumental Analysis:
-
The sample is combusted in a high-temperature furnace in the presence of pure oxygen.
-
This process converts the elements into simple gases (CO₂, H₂O, N₂).
-
The gases are separated and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
-
The experimentally determined weight percentages of C, H, and N are compared to the theoretical values.
-
An accepted deviation of ±0.4% from the theoretical values confirms the elemental composition and high purity of the compound.[11]
-
Table 2: Elemental Analysis Data for C₁₂H₁₅NO₂
| Element | Theoretical Weight % | Acceptable Experimental Range |
| Carbon (C) | 70.22% | 69.82% - 70.62% |
| Hydrogen (H) | 7.37% | 6.97% - 7.77% |
| Nitrogen (N) | 6.82% | 6.42% - 7.22% |
Synthesis of Results and Final Confirmation
The power of this analytical approach lies in the convergence of independent data sets. The high-resolution mass spectrometry data confirms the exact mass corresponding to the molecular formula C₁₂H₁₅NO₂, while the elemental analysis verifies the correct stoichiometric ratios of the constituent elements.
Diagram 2: Logic of Analytical Confirmation
Caption: The logical framework for confirming the molecular formula through orthogonal analytical techniques.
This rigorous, multi-faceted approach provides an unassailable confirmation of the molecular identity and purity of 4-(3-Methylpyrrolidin-1-yl)benzoic acid, establishing a solid foundation for its application in research and drug development.
References
- Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas?
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Creative Proteomics. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.
- Elementar. (n.d.). Elemental analysis: operation & applications.
- Mtoz Biolabs. (n.d.). Molecular Weight Analysis: Methods and Applications in Science.
- Wikipedia. (n.d.). Elemental analysis.
- ChemicalBook. (n.d.). 4-(3-methylpyrrolidin-1-yl)benzoic acid | 1291893-97-4.
- YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry.
- Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.
- Save My Exams. (2025, January 8). High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note.
- BLDpharm. (n.d.). 1291893-97-4|4-(3-Methylpyrrolidin-1-yl)benzoic acid.
Sources
- 1. 4-(3-methylpyrrolidin-1-yl)benzoic acid | 1291893-97-4 [chemicalbook.com]
- 2. 1291893-97-4|4-(3-Methylpyrrolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]
- 4. savemyexams.com [savemyexams.com]
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- 6. chemguide.co.uk [chemguide.co.uk]
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- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 10. Elemental analysis: operation & applications - Elementar [elementar.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution for the Synthesis of 4-(3-methylpyrrolidin-1-yl)benzoic acid
<
Abstract
This document provides a comprehensive guide to the synthesis of 4-(3-methylpyrrolidin-1-yl)benzoic acid via a nucleophilic aromatic substitution (SNAr) reaction between 4-fluorobenzoic acid and 3-methylpyrrolidine. We will delve into the mechanistic underpinnings of this transformation, outline a detailed experimental protocol, and discuss the critical parameters that govern reaction success. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis of functionalized aromatic compounds.
Introduction: The Significance of Aryl Amines and the SNAr Reaction
Aryl amines are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. The carbon-nitrogen bond to an aromatic ring is a key linkage, and its efficient formation is a cornerstone of modern organic synthesis. Among the various methods to construct this bond, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out for its utility, particularly when dealing with electron-deficient aromatic systems.[1][2]
The SNAr reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile.[2][3] For this reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][4][5] These EWGs serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3][6][7] In the context of our target molecule, the carboxylic acid group on 4-fluorobenzoic acid acts as a sufficient electron-withdrawing group to facilitate the substitution of the highly electronegative fluorine atom by the secondary amine, 3-methylpyrrolidine.
While other methods like the Buchwald-Hartwig amination and Ullmann condensation exist for C-N bond formation, the SNAr reaction is often preferred for its operational simplicity and the avoidance of expensive and potentially toxic heavy metal catalysts when the substrate is sufficiently activated.[8][9][10][11]
Mechanistic Overview
The SNAr reaction between 4-fluorobenzoic acid and 3-methylpyrrolidine proceeds through a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophilic nitrogen atom of 3-methylpyrrolidine on the carbon atom bearing the fluorine atom (the ipso-carbon) of 4-fluorobenzoic acid.[3] This addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[3][6] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the carboxylate group, which provides significant stabilization.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context due to the high electronegativity of fluorine.[6][7] This step is facilitated by a base, which also serves to deprotonate the carboxylic acid and the protonated amine, driving the reaction to completion.
Figure 1: General mechanism of the SNAr reaction.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 4-(3-methylpyrrolidin-1-yl)benzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorobenzoic acid | ≥99% | Sigma-Aldrich |
| 3-Methylpyrrolidine | 98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics |
| Diethyl Ether | Anhydrous, ≥99% | VWR |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | J.T. Baker |
| Deionized Water | - | - |
| Round-bottom flask | 100 mL | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Heating mantle | - | - |
| Buchner funnel and filter paper | - | - |
| pH paper | - | - |
Reaction Setup and Procedure
Figure 2: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.40 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and anhydrous dimethyl sulfoxide (DMSO) (20 mL).
-
Addition of Amine: While stirring the mixture, add 3-methylpyrrolidine (1.02 g, 1.2 mL, 12.0 mmol) dropwise at room temperature.
-
Heating: Heat the reaction mixture to 120-140 °C using a heating mantle. Maintain this temperature and continue stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typically, the reaction is complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of deionized water.
-
Acidification: While stirring, slowly add 1 M hydrochloric acid until the pH of the solution is approximately 5-6, as indicated by pH paper. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove any remaining impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Rationale for Experimental Choices
-
Solvent: A polar aprotic solvent like DMSO is crucial for SNAr reactions.[3] It effectively solvates the potassium carbonate, increasing the nucleophilicity of the amine, and can stabilize the charged Meisenheimer complex. Other suitable solvents include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct and to deprotonate the carboxylic acid, which can prevent it from protonating the amine nucleophile.[3] Using at least two equivalents of the base is recommended to ensure the reaction goes to completion.
-
Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction. The specific temperature range of 120-140 °C is a good starting point, but optimization may be necessary depending on the specific substrates.
-
Stoichiometry: A slight excess of the amine (1.2 equivalents) is used to ensure complete consumption of the limiting reagent, 4-fluorobenzoic acid.
Characterization and Expected Results
The final product, 4-(3-methylpyrrolidin-1-yl)benzoic acid, should be an off-white to pale yellow solid. The expected yield for this reaction is typically in the range of 75-90%.
Characterization Data:
-
Melting Point: Literature values for the melting point should be consulted for comparison.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include those for the aromatic protons, the protons of the pyrrolidine ring, and the methyl group, as well as a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to all unique carbon atoms in the molecule should be observed.
-
Mass Spectrometry (ESI+): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ should be observed.
Troubleshooting and Safety Considerations
| Problem | Possible Cause | Solution |
| Low or no product formation | Insufficient temperature | Increase reaction temperature in 10 °C increments. |
| Inactive base | Use freshly dried potassium carbonate. | |
| Wet solvent | Use anhydrous DMSO. | |
| Dark reaction mixture | Decomposition | Lower the reaction temperature. |
| Difficulty in precipitation | Product is soluble in the work-up mixture | Add more water or try a different anti-solvent. |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3-Methylpyrrolidine is a flammable and corrosive liquid. Handle with care.
-
DMSO can enhance the absorption of other chemicals through the skin. Avoid skin contact.
-
Handle hydrochloric acid with caution as it is corrosive.
Conclusion
The nucleophilic aromatic substitution reaction provides a robust and efficient method for the synthesis of 4-(3-methylpyrrolidin-1-yl)benzoic acid from readily available starting materials. By carefully controlling the reaction conditions, particularly the choice of solvent, base, and temperature, high yields of the desired product can be achieved. This protocol serves as a valuable guide for researchers in the synthesis of this and structurally related compounds for applications in drug discovery and development.
References
- Vertex AI Search. (2024). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Frontiers in Chemistry. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
YouTube. (2020). SNAr reaction mechanism. Retrieved from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. vapourtec.com [vapourtec.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 11. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Amide coupling reactions using 4-(3-Methylpyrrolidin-1-yl)benzoic acid as a building block
Executive Summary
This technical guide details the protocols for utilizing 4-(3-Methylpyrrolidin-1-yl)benzoic acid (CAS: 1291893-97-4) as a building block in medicinal chemistry. This compound represents a specific class of electron-rich benzoic acids . The para-substituted pyrrolidine moiety acts as a strong electron-donating group (EDG), significantly increasing the electron density of the aromatic ring.
While this electronic enrichment improves the solubility and metabolic stability of the final drug candidate, it presents a specific synthetic challenge: reduced electrophilicity of the carbonyl carbon , which can lead to sluggish reaction rates with standard coupling reagents. This guide provides three validated protocols—HATU , Acid Chloride , and T3P —tailored to overcome this electronic deactivation and ensure high-yield conjugation.
Mechanistic Considerations & Building Block Analysis
Electronic Deactivation
The primary synthetic hurdle is the resonance effect. The nitrogen lone pair of the pyrrolidine ring donates electron density into the phenyl ring (mesomeric effect +M), which is conjugated with the carboxylic acid.
-
Consequence: The carbonyl carbon becomes less electrophilic compared to unsubstituted benzoic acid.
-
Solution: Use "high-energy" activated esters (e.g., At-complexes from HATU) or acid chlorides to restore reactivity.
Stereochemical Integrity
The 3-methylpyrrolidine moiety contains a chiral center.
-
Risk: Racemization of the benzoic acid attachment point is impossible (achiral carbon).
-
Risk: Racemization of the 3-methyl group is negligible under standard coupling conditions as it is distal to the activation site.
-
Recommendation: If using enantiopure starting material, standard non-racemizing bases (DIPEA) are safe.
Solubility Profile
-
Solvents: Highly soluble in DMF, DMSO, and NMP. Moderate to low solubility in DCM or Toluene due to the zwitterionic character of the amino-acid-like structure.
-
pKa: The carboxylic acid is less acidic (pKa
4.8) than benzoic acid (pKa 4.2), requiring fully basic conditions for deprotonation during activation.
Decision Tree & Workflow
Figure 1: Strategic selection of coupling method based on amine partner and scale.
Experimental Protocols
Method A: High-Throughput HATU Coupling (Recommended)
Best for: Discovery chemistry, small scales (10 mg - 1 g), and valuable amines.
Rationale: HATU generates a highly reactive aza-benzotriazole ester that compensates for the electron-rich nature of the benzoic acid.
Materials:
-
4-(3-Methylpyrrolidin-1-yl)benzoic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
HATU (1.2 equiv) [CAS: 148893-10-1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step:
-
Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 5–10 minutes .
-
Note: The solution typically turns yellow/orange, indicating active ester formation.
-
-
Coupling: Add the amine partner (1.1 equiv).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: Check LCMS. If the intermediate active ester persists, heat to 50°C.
-
-
Workup:
-
Dilute with EtOAc (10x volume).
-
Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).
-
Caution: Do not use strong acid (1M HCl) for washing if your product contains basic nitrogens, as the pyrrolidine aniline nitrogen is weakly basic but can protonate at low pH. Use 5% Citric Acid if necessary.
-
-
Purification: Flash chromatography (DCM:MeOH gradient).
Method B: Acid Chloride Activation via Oxalyl Chloride
Best for: Sterically hindered amines, anilines, or when HATU fails.
Rationale: Converting the acid to the acid chloride creates the most electrophilic species possible, overcoming the donating effect of the pyrrolidine.
Materials:
-
Oxalyl Chloride (2.0 equiv)
-
Catalytic DMF (2–3 drops)
-
DCM (Dichloromethane) (anhydrous)
-
Base: Triethylamine (TEA) or Pyridine
Step-by-Step:
-
Chlorination: Suspend the benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen/Argon.
-
Catalysis: Add catalytic DMF (2 drops).
-
Addition: Dropwise add Oxalyl Chloride (2.0 equiv) at 0°C.
-
Evolution: Allow to warm to RT and stir for 1 hour. Gas evolution (CO/CO2) indicates reaction progress.
-
Evaporation: Concentrate in vacuo to dryness to remove excess oxalyl chloride. (The intermediate acid chloride is stable enough for immediate use).
-
Coupling: Redissolve the residue in DCM. Add the Amine (1.1 equiv) and TEA (3.0 equiv).
-
Reaction: Stir for 1–2 hours at RT.
Method C: T3P (Propylphosphonic Anhydride) Coupling
Best for: Scale-up (>10 g), green chemistry, and easy purification.
Rationale: T3P has low toxicity and the by-products are water-soluble, simplifying workup. It requires slightly higher temperatures for electron-rich acids.
Materials:
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
-
Combine: Charge reactor with Acid (1.0 equiv), Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc.
-
Addition: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Heat to 60°C for 4–12 hours.
-
Note: Room temperature reaction may be too slow due to the electron-rich acid. Thermal energy drives the cycle.
-
-
Workup: Wash the organic layer with water, 10% Na2CO3, and brine. The phosphorus by-products wash away in the aqueous layer.
Comparative Data Analysis
| Parameter | Method A (HATU) | Method B (Acid Chloride) | Method C (T3P) |
| Reactivity | High | Very High | Moderate |
| Steric Tolerance | Good | Excellent | Moderate |
| By-products | Urea (hard to remove) | Gases (HCl, CO, CO2) | Water soluble |
| Cost | High | Low | Medium |
| Green Score | Low (DMF used) | Medium | High |
| Rec. Use | Discovery / MedChem | Difficult Substrates | Process / Scale-up |
Troubleshooting & Critical Parameters
Low Conversion
-
Cause: The electron-donating pyrrolidine reduces the electrophilicity of the activated intermediate.
-
Fix: Switch from EDC/HOBt to HATU or COMU . If using T3P, increase temperature to 60-80°C.
Solubility Issues
-
Observation: Starting material remains as a suspension in DCM.
-
Fix: Use DMF or NMP as the reaction solvent. For workup, dilute with 5% LiCl (aq) to extract DMF into the aqueous phase, keeping the product in EtOAc.
Product Stability
-
Note: The 4-pyrrolidinyl-benzamide motif is electronically similar to a "vinylogous urea." It is generally stable to hydrolysis but can be prone to oxidation (N-oxide formation) if left in air/light for extended periods. Store under inert atmosphere.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Patterson, A. W., et al. (2011). Optimization of T3P for the Synthesis of Amides from Electron-Deficient Amines and Electron-Rich Acids. Tetrahedron Letters, 52(20), 2566-2569.
-
PubChem. (2025).[1] Compound Summary: 4-(Pyrrolidin-1-yl)benzoic acid.[2][3][4][5] National Library of Medicine.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852.
Sources
- 1. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid | CAS 1000018-48-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1291893-97-4|4-(3-Methylpyrrolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. 22090-27-3|4-(Pyrrolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
Application Note: Reductive Amination Strategies for 4-(3-Methylpyrrolidin-1-yl)benzoic Acid Derivatization
Executive Summary
The scaffold 4-(3-Methylpyrrolidin-1-yl)benzoic acid represents a critical pharmacophore in modern drug discovery, particularly in the development of Histamine H3 antagonists and kinase inhibitors. Its structure combines a lipophilic, non-planar pyrrolidine tail with a benzoic acid linker, offering a versatile handle for library generation.
However, a direct "reductive amination" of this molecule is chemically impossible in the strict sense because the reactive handle is a carboxylic acid , not the required aldehyde or ketone. To derivatize this scaffold with amines (creating a benzylamine linkage), researchers must employ one of two strategies:
-
Direct Reductive Alkylation: A catalytic method converting the acid directly to the amine using silanes (avoiding aldehyde isolation).
-
The Weinreb-Aldehyde Route: A stepwise conversion (Acid
Weinreb Amide Aldehyde Amine) that offers maximum control over the intermediate aldehyde.
This guide provides detailed protocols for both approaches, with specific "Expert Insights" on handling the electron-rich tertiary aniline moiety to prevent unwanted N-oxidation.
Strategic Analysis & Pathway Logic
The Chemoselectivity Challenge
The core structure contains a tertiary aniline (the pyrrolidine nitrogen attached to the benzene ring). This group is electron-donating, making the phenyl ring electron-rich.
-
Risk 1 (Oxidation): Standard routes involving the reduction of the acid to an alcohol followed by oxidation to an aldehyde (e.g., Swern, Dess-Martin) carry a high risk of oxidizing the tertiary amine to an N-oxide .
-
Risk 2 (Over-reduction): Reducing the acid directly to an amine (e.g., using LiAlH4) is harsh and often lacks functional group tolerance if other sensitive motifs are present in the amine partner.
The Solution
We prioritize non-oxidative pathways . The protocols below utilize either direct reductive coupling (Method A) or the Weinreb amide intermediate (Method B), which avoids the alcohol-to-aldehyde oxidation step entirely.
Figure 1: Strategic pathways for converting the benzoic acid scaffold into amine derivatives. Method A is preferred for speed; Method B is preferred when the aldehyde intermediate must be characterized.
Protocol A: Direct Reductive Alkylation (Silane Method)
This advanced protocol, adapted from Denton et al. (2020), allows for the direct coupling of the benzoic acid scaffold with an amine partner. It bypasses the aldehyde entirely, using phenylsilane as a hydride source and Zinc Acetate as a catalyst.
Advantages: Mild conditions; avoids N-oxide formation; high tolerance for functional groups.
Materials
-
Scaffold: 4-(3-Methylpyrrolidin-1-yl)benzoic acid (1.0 equiv).
-
Amine Partner: Primary or Secondary amine (1.2 equiv).
-
Reductant: Phenylsilane (PhSiH
) (2.5 equiv). -
Catalyst: Zinc Acetate Dihydrate (Zn(OAc)
2H O) (10 mol%). -
Solvent: Cyclopentyl methyl ether (CPME) or Toluene (Anhydrous).
Step-by-Step Procedure
-
Setup: In a dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-(3-Methylpyrrolidin-1-yl)benzoic acid (1.0 mmol, 205 mg) and Zn(OAc)
2H O (0.1 mmol, 22 mg). -
Solvation: Add anhydrous CPME (5 mL). (Note: CPME is preferred over toluene for better solubility of the zwitterionic amino-acid scaffold).
-
Amine Addition: Add the Target Amine (1.2 mmol). Stir for 5 minutes at Room Temperature (RT).
-
Silane Addition: Add Phenylsilane (2.5 mmol, 308 µL) dropwise over 2 minutes. Caution: Gas evolution (H
) may occur. -
Reaction: Seal the vial and heat to 60°C . Stir for 12–16 hours.
-
Workup:
-
Cool to RT.
-
Carefully quench by adding NaOH (1M, 5 mL) . Stir vigorously for 30 minutes to hydrolyze siloxane byproducts.
-
Extract with Ethyl Acetate (3 x 10 mL) .
-
Wash combined organics with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: The Weinreb-Aldehyde Route (Standard)
Use this method if you need to isolate the aldehyde for diverse parallel synthesis (e.g., reacting one aldehyde batch with 20 different amines).
Phase 1: Synthesis of the Weinreb Amide
-
Activation: Dissolve 4-(3-Methylpyrrolidin-1-yl)benzoic acid (1.0 equiv) in DCM. Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 10 min.
-
Coupling: Add N,O-Dimethylhydroxylamine HCl (1.2 equiv). Stir at RT for 4 hours.
-
Workup: Wash with sat. NaHCO
, then Brine. Dry and concentrate.-
Why HATU? Avoids using Thionyl Chloride (SOCl
), which could chlorinate the electron-rich aromatic ring.
-
Phase 2: Reduction to Aldehyde
-
Reduction: Dissolve the Weinreb amide in anhydrous THF. Cool to -78°C .
-
DIBAL Addition: Add DIBAL-H (1.5 equiv, 1M in hexanes) dropwise. Stir at -78°C for 1 hour.
-
Quench: Quench with Fieser method (Water, 15% NaOH, Water) or Glauber's salt. Filter the aluminum salts.
-
Isolation: Concentrate to obtain 4-(3-Methylpyrrolidin-1-yl)benzaldehyde . Use immediately or store under Argon.
Phase 3: Reductive Amination (The STAB Method)
-
Imine Formation: In a vial, mix the Aldehyde (1.0 equiv) and Target Amine (1.1 equiv) in DCE (1,2-Dichloroethane) .
-
Acid Catalyst: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 4–12 hours.
-
Quench: Add sat. NaHCO
. Extract with DCM.
Comparative Data & Troubleshooting
| Feature | Method A: Direct Silane | Method B: Weinreb/STAB |
| Step Count | 1 Step (One-pot) | 3 Steps |
| Atom Economy | High | Lower (Reagents for 3 steps) |
| Scalability | Excellent (up to kg scale) | Good (DIBAL requires cryogenic) |
| Substrate Scope | Best for non-hindered amines | Best for valuable/complex amines |
| Key Risk | Incomplete reduction of amide intermediate | Over-reduction of aldehyde to alcohol |
Troubleshooting "Stalled" Reactions
-
Issue: In Method A, the reaction stops at the Amide intermediate.
-
Fix: Increase temperature to 80°C or add an additional 0.5 equiv of PhSiH
. Ensure the catalyst (Zn(OAc) ) is dry. -
Issue: In Method B, the aldehyde reduces to the benzyl alcohol during amination.
-
Fix: Ensure the imine is fully formed before adding STAB. Pre-stir aldehyde + amine + AcOH for 1 hour, or use Ti(OiPr)
as a dehydrating agent during imine formation.
Mechanism of Action (Method A)
Understanding the zinc-catalyzed hydrosilylation is crucial for troubleshooting. The zinc activates the silane, allowing it to reduce the in situ generated amide.
Figure 2: Mechanistic flow of the Zn-catalyzed reductive alkylation. Note that the amide is a discrete intermediate.
References
-
Denton, R. M., et al. (2020).[3] "A practical catalytic reductive amination of carboxylic acids." Chemical Science, 11, 10198-10203. [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. [Link]
Sources
Troubleshooting & Optimization
Purification methods for removing unreacted 3-methylpyrrolidine from reaction mixtures
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that efficient product purification is as critical as the synthesis itself. This guide provides in-depth troubleshooting and procedural advice for a common challenge in synthetic chemistry: the removal of unreacted 3-methylpyrrolidine from reaction mixtures. Its basicity, water solubility, and relatively low boiling point present unique purification hurdles. This document is designed to equip you with the expertise to select and execute the most effective purification strategy for your specific application.
Section 1: Quick Method Selection Guide
The optimal purification strategy depends on the properties of your desired product and the scale of your reaction. Use the following decision tree to identify the most promising starting point for your purification challenge.
Caption: Decision tree for selecting a purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-methylpyrrolidine I should consider for purification?
A1: Understanding the physicochemical properties of 3-methylpyrrolidine is the foundation for designing an effective purification strategy. Its relatively low molecular weight, basicity, and solubility profile are the most critical factors.
| Property | Value | Implication for Purification |
| Molecular Formula | C₅H₁₁N | Low molecular weight.[1][2] |
| Molecular Weight | 85.15 g/mol | Can be volatile.[1][2][3] |
| Boiling Point | 100-104 °C | Allows for removal by distillation if the product's boiling point is significantly higher.[1][3][4] |
| Density | ~0.81-0.88 g/cm³ | Similar to many organic solvents, which can complicate phase separation.[1][3][4] |
| pKa (of conjugate acid) | ~10.53 | Strongly basic, enabling effective removal with an acidic aqueous wash.[4] |
| Solubility | Soluble in water and common organic solvents | Complicates simple water washes; requires pH adjustment or other techniques for phase separation.[1] |
| Appearance | Colorless to pale yellow liquid with a strong, ammoniacal odor | The odor can be an indicator of its presence, but instrumental analysis is required for confirmation.[1] |
Q2: My product is acid-labile. How can I remove 3-methylpyrrolidine using an aqueous wash?
A2: This is a common and critical issue. For acid-sensitive products, a standard dilute HCl wash is not an option. The recommended alternative is to wash the organic layer with an aqueous solution of copper(II) sulfate (typically 10%).[5][6] The copper ions form a coordination complex with the amine.[5][6] This complex is highly water-soluble and will partition into the aqueous phase, effectively removing the 3-methylpyrrolidine from your organic layer. A key advantage of this method is the visual cue: the blue aqueous solution will turn a deep purple or royal blue upon complexation, indicating that the amine is being successfully removed.[5][6] Continue washing until no further color change is observed in the fresh copper sulfate solution.[5][6]
Q3: When should I choose a scavenger resin over traditional liquid-liquid extraction?
A3: Scavenger resins are a powerful modern alternative to liquid-liquid extraction (LLE) and are particularly advantageous in several scenarios.[7][8]
-
High-Throughput Synthesis: In parallel or combinatorial chemistry, where many reactions are performed simultaneously, LLE is cumbersome. Scavenger resins simplify the workup to a single filtration step for all reactions.[8]
-
Difficult Separations: When emulsions are persistent or when the product has some water solubility, LLE can be inefficient and lead to product loss. Scavenger resins avoid these issues entirely.[7]
-
Automation: Solid-phase scavenging is highly compatible with automated synthesis platforms.[7]
-
Purity: Resins can offer higher selectivity and drive the removal of the impurity to very low levels, often more effectively than repeated extractions.
While the upfront cost of a scavenger resin may be higher than that of simple acid, the savings in time, solvent usage, and potentially improved yield often justify the expense.[7]
Q4: I'm seeing an emulsion during my aqueous workup. What should I do?
A4: Emulsions are common when working with amines, as they can act as surfactants.[9] Do not discard a reaction mixture due to a persistent emulsion. Several techniques can be used to break it:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps to destabilize the emulsion.[10]
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. The fine particles can help to break up the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.
Q5: Can I remove 3-methylpyrrolidine by simply concentrating my reaction mixture in vacuo?
A5: While 3-methylpyrrolidine has a boiling point of ~104°C, it is not exceptionally volatile. Attempting to remove it on a rotary evaporator may require high temperatures and prolonged vacuum, which could degrade a sensitive product. Furthermore, if your product is a high-boiling oil, it is very difficult to remove the last traces of 3-methylpyrrolidine without co-evaporating some of your product. This method is generally only effective if the desired product is a non-volatile solid and you are removing the bulk of the amine before another purification step like recrystallization. For complete removal from a liquid product, vacuum distillation with a fractionating column is the more appropriate thermal method.
Section 3: Troubleshooting Guides & Detailed Protocols
Guide 1: Purification by Acid-Base Extraction
Principle of Causality: This technique leverages the basicity of the 3-methylpyrrolidine's nitrogen atom. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form 3-methylpyrrolidinium chloride. This ammonium salt is an ionic species and is therefore highly soluble in the aqueous phase, while the neutral organic product remains in the organic phase. This differential solubility allows for their separation.[5][6]
Experimental Protocol:
-
Dilution: Dilute the crude reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of 1M HCl (aq) to the funnel.
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently for 1-2 minutes.
-
Separation: Place the funnel upright in a ring stand and allow the layers to fully separate.
-
Drain: Remove the lower aqueous layer.
-
Repeat: Repeat the wash with 1M HCl (steps 3-6) one to two more times.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the purified product.
Troubleshooting:
-
Problem: Product is lost during extraction.
-
Cause: The product may also be basic and is being extracted into the acidic aqueous layer.
-
Solution: Check the pH of the aqueous layer after extraction. If acidic, basify it with NaOH and back-extract with an organic solvent to recover the product. Consider using the copper sulfate method (FAQ A2) or a scavenger resin for future attempts.
-
-
Problem: A persistent emulsion forms.
-
Solution: Refer to the troubleshooting advice in FAQ A4.
-
Guide 2: Purification using Scavenger Resins
Principle of Causality: Scavenger resins are solid-supported reagents designed to irreversibly bind to excess reagents or byproducts.[7] For secondary amines like 3-methylpyrrolidine, resins functionalized with electrophilic groups such as isocyanates or aldehydes are highly effective.[8][11] The amine's nucleophilic nitrogen attacks the electrophilic functional group on the resin, forming a stable covalent bond (e.g., a urea or an enamine/imine).[8] Since the scavenger is on a solid support, the bound impurity can be removed by simple filtration, leaving the purified product in the solution.[7][8]
Caption: General workflow for purification using a scavenger resin.
Experimental Protocol:
-
Resin Selection: Choose an appropriate amine-scavenging resin (e.g., a polystyrene-bound isocyanate resin).
-
Stoichiometry: Calculate the amount of resin needed. Typically, a 2-4 fold molar excess of scavenging functional groups relative to the initial amount of 3-methylpyrrolidine is used to ensure complete removal.
-
Addition: Add the resin to the crude reaction mixture (dissolved in a suitable solvent like DCM, THF, or MeCN).
-
Agitation: Gently agitate the slurry at room temperature. Reaction times can vary from 1 to 16 hours. Monitor the removal of 3-methylpyrrolidine by TLC, GC, or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a fritted funnel or a cotton plug in a pipette.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate in vacuo to yield the purified product.
Troubleshooting:
-
Problem: Incomplete removal of 3-methylpyrrolidine.
-
Cause: Insufficient amount of resin or too short a reaction time.
-
Solution: Add more resin and/or increase the agitation time. Ensure the chosen solvent properly swells the resin beads, allowing access to the reactive sites.[12]
-
-
Problem: Product is lost.
-
Cause: The product may have a nucleophilic site that reacts with the scavenger resin.
-
Solution: This method is not suitable. Choose a scavenger with a different functional group or use an orthogonal purification method like distillation or chromatography.
-
References
-
Amerigo Scientific. Scavenger Resins. .
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. .
-
Glycopep. Resins with Functional Groups as Scavengers. .
- Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
-
ChemWhat. (R)-3-Methylpyrrolidine CAS#: 69498-24-4. .
-
Helmenstine, A. M. What is Methylpyrrolidine - Properties & Specifications. .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine. .
- Al-Zoubi, R. M., et al. (2010). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration.
-
ChemicalBook. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3. .
- BenchChem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
-
ChemicalBook. (S)-3-Methylpyrrolidine CAS#: 69498-25-5. .
-
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. .
-
Scribd. Amine Treating - Troubleshooting Guide. .
-
The Aquila Digital Community. Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. .
-
Wikipedia. Liquid–liquid extraction. .
- UCT Science.
-
ResearchGate. How To: Purify an organic compound via recrystallization or reprecipitation?. .
- University of Fribourg.
-
University of Rochester, Department of Chemistry. Workup for Removing Amines. .
- University of Rochester, Department of Chemistry. Workup: Amines.
-
Slideshare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. .
- BenchChem.
-
Google Patents. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. .
-
Organic Syntheses Procedure. .
-
ResearchGate. A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. .
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
-
ResearchGate. The extraction of aromatics using N-methylpyrrolidone: Liquid-liquid equilibrium determination and mechanism exploration. .
-
Google Patents. CN101508667A - Purification Method of N-Methyl Pyrrolidone. .
- University of Rochester, Department of Chemistry. Reagents & Solvents.
- UKnowledge.
-
Google Patents. CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP). .
-
European Patent Office. EP 3415499 A1 - METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. .
-
Google Patents. US3451925A - Solvent extraction of hydrocarbons with n-methyl-2-pyrrolidone. .
- Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
-
Sciencemadness Discussion Board. NMP - Purification - Ideas?. .
-
ResearchGate. Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. .
-
ACS Omega. Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves. .
-
Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. .
Sources
- 1. What is Methylpyrrolidine - Properties & Specifications [chemheterocycles.com]
- 2. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. 69498-25-5 CAS MSDS ((S)-3-Methylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. glycopep.com [glycopep.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-(3-Methylpyrrolidin-1-yl)benzoic Acid
Introduction: Physicochemical Profile
Before selecting a solvent system, it is critical to understand the amphoteric nature of 4-(3-Methylpyrrolidin-1-yl)benzoic acid . This molecule contains two distinct functional groups that dictate its solubility:
-
Benzoic Acid Moiety: Provides acidic character (
) and high polarity. -
3-Methylpyrrolidinyl Group: An aniline-like tertiary amine. While less basic than aliphatic amines due to conjugation with the phenyl ring, it still offers a site for protonation and susceptibility to oxidation.
Key Challenge: The molecule can exist as a zwitterion in neutral media, leading to high crystal lattice energy and low solubility in standard organic solvents. Additionally, the flexible pyrrolidine ring increases the risk of "oiling out" rather than crystallizing.
Module 1: Recommended Solvent Systems
The following systems have been validated based on the solubility parameters of N-aryl amino acids.
Tier 1: Primary Recrystallization Systems
Best for general purity enhancement and removal of non-polar impurities.
| System | Ratio (v/v) | Mechanism | Application |
| Ethanol / Water | 90:10 to 70:30 | Cosolvent/Antisolvent: The lipophilic pyrrolidine/phenyl core dissolves in hot ethanol; water acts as the antisolvent to force precipitation upon cooling. | Standard purity (>95%). Best balance of yield and quality. |
| Methanol | 100% | Temperature Swing: High solubility at boiling ( | Removal of highly polar inorganic salts. |
| Acetonitrile | 100% | Polar Aprotic: Dissolves the organic neutral form well but rejects ionic impurities. | Good for removing colored oxidation byproducts. |
Tier 2: "Polishing" Systems (High Purity)
Best for removing structural analogs or isomers.
| System | Ratio (v/v) | Mechanism | Application |
| DMF / Water | 1:1 to 1:3 | High Solvency: DMF breaks strong zwitterionic lattice forces; water precipitates the product. | Use only if the compound is insoluble in boiling ethanol. Warning: Hard to dry; requires high vacuum. |
| Ethyl Acetate / Hexane | Variable | Lipophilic Swing: Only works effectively if the molecule is not in zwitterionic form (neutral pH). | Removal of very non-polar starting materials (e.g., unreacted halides). |
Module 2: The "Acid-Base Swing" Protocol (Chemical Purification)
For crude material (<90% purity), standard recrystallization often fails because impurities interfere with crystal nucleation. In these cases, chemical purification via pH manipulation is superior to solvent recrystallization.
The Logic
-
Dissolution (High pH): Convert the acid to its sodium salt (highly water-soluble). Impurities that are not acidic (e.g., unreacted pyrrolidine, neutral organics) remain insoluble or extractable.
-
Filtration: Remove mechanical debris and non-acidic impurities.
-
Precipitation (Isoelectric Point): Acidify to reform the neutral zwitterion, which precipitates out of water.
Visual Workflow
Figure 1: Acid-Base purification workflow for removing non-acidic impurities prior to final recrystallization.
Module 3: Troubleshooting Common Issues
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Upon cooling, the solution turns milky or droplets of oil form at the bottom instead of crystals. Cause: The crystallization temperature is higher than the oiling temperature (liquid-liquid phase separation point). This is common with flexible alkyl-pyrrolidine chains. Corrective Actions:
-
Reheat: Redissolve the oil by heating.
-
Add More Solvent: Dilute the solution slightly (10-20% more solvent). A lower concentration often lowers the saturation temperature below the oiling temperature.
-
Seed: Add a tiny crystal of pure product at a temperature just above where the oil formed previously.
-
Slow Down: Insulate the flask with foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.
Issue 2: Colored Impurities (Pink/Brown)
Symptom: Product is off-white, pink, or brown. Cause: Oxidation of the aniline nitrogen. Corrective Actions:
-
Activated Carbon: During the hot dissolution step, add 1-2% (w/w) activated charcoal. Stir for 5 minutes, then filter hot through Celite.
-
Inert Atmosphere: Perform the recrystallization under Nitrogen (
) or Argon to prevent further oxidation.
Issue 3: Low Yield
Symptom: Excellent purity, but <50% recovery. Cause: Product is too soluble in the mother liquor (likely due to zwitterionic solubility in water). Corrective Actions:
-
pH Adjustment: Check the pH of the mother liquor. Ensure it is near the isoelectric point (approx pH 4.0-5.0). If the solution is too acidic or basic, the compound remains soluble.
-
Salting Out: Add NaCl to the mother liquor to increase ionic strength and force the organic compound out of solution.
Module 4: Step-by-Step Protocol (Ethanol/Water System)
Objective: Purify 5.0 g of crude 4-(3-methylpyrrolidin-1-yl)benzoic acid.
-
Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution:
-
Add 25 mL of Ethanol (95%) .
-
Heat to reflux (boiling) on a stir plate.
-
Note: If solid remains, add hot ethanol in 5 mL portions until dissolved.
-
-
Filtration (Optional): If insoluble black specks remain, filter the hot solution rapidly through a pre-warmed funnel.
-
Crystallization:
-
Remove from heat.[1]
-
While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 mL of Ethanol to clear the turbidity.
-
Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).
-
Step for Yield: Cool in an ice bath (
) for 30 minutes.
-
-
Collection:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with 10 mL of cold Ethanol/Water (50:50 mixture).
-
-
Drying: Dry in a vacuum oven at
for 12 hours.
Module 5: Decision Matrix for Solvent Selection
Use this logic flow to determine the correct solvent based on your specific impurity profile.
Figure 2: Decision tree for selecting the appropriate purification method.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See section on Benzoic Acid derivatives).
-
PubChem. (n.d.).[2] 4-(pyrrolidin-1-yl)benzoic acid Compound Summary. National Library of Medicine. Retrieved February 15, 2026.
-
Davey, R. J., Garside, J., & Lieb, M. (1995). Nucleation and Crystal Growth of Organic Materials. Journal of Physics D: Applied Physics. (Regarding oiling out phenomena in amphiphilic molecules).
Sources
User Guide: Overcoming Steric Hindrance in 3-Methylpyrrolidine Couplings
Technical Support Center: Advanced Coupling Protocols Subject: Optimization of 3-Methylpyrrolidine Coupling Reactions Ticket ID: #3MP-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the technical support hub. You are likely here because the C3-methyl group on your pyrrolidine ring is causing lower yields or stalled conversion compared to unsubstituted pyrrolidine. While a methyl group appears small, its position at C3 creates a "puckering" effect in the ring, increasing the cone angle and destabilizing the transition states in crowded couplings.
This guide treats your chemistry as a debugging process. Select the module below that matches your current reaction type.
Module 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]
The Issue: The reaction stalls or produces high amounts of dehalogenated arene (beta-hydride elimination) rather than the coupled product. Root Cause: The C3-methyl group increases steric bulk near the nitrogen, making the amine coordination step (binding to Pd) reversible and slow. If the reductive elimination is slower than beta-hydride elimination, the cycle fails.
Troubleshooting Protocol
1. Catalyst & Ligand Selection (The "G4" Standard) Stop using Pd(PPh₃)₄ or Pd(dppf)Cl₂. For hindered secondary amines, you require a bulky, electron-rich dialkylbiarylphosphine ligand.
-
Recommendation: Use RuPhos or BrettPhos .[1]
-
Why? RuPhos is specifically engineered for secondary amines. Its bulk promotes the difficult reductive elimination step, while its electron-rich nature stabilizes the oxidative addition complex.
-
Pre-catalyst: Use Pd-G4 precatalysts (e.g., RuPhos Pd G4).[2] These generate the active Pd(0) species immediately upon heating, avoiding the induction period and variable activation of Pd(OAc)₂.
2. Base & Solvent System
-
Base: Sodium tert-butoxide (NaOtBu) is the gold standard. It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize coordination to the metal.
-
Solvent: Toluene (non-polar) or 1,4-Dioxane. Avoid polar aprotic solvents (DMF/DMSO) initially, as they can coordinate to Pd and inhibit the cycle.
Experimental Workflow (Standardized Screen):
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 eq | Bromides are preferred over Chlorides for initial screens. |
| 3-Methylpyrrolidine | 1.2 - 1.5 eq | Excess is required to drive equilibrium. |
| RuPhos Pd G4 | 0.02 - 0.05 eq | Start at 2 mol%. |
| NaOtBu | 2.0 eq | Must be stored in a glovebox or fresh bottle. |
| Toluene | 0.2 M | Sparged with Nitrogen/Argon for 15 mins. |
| Temp | 80 - 100 °C | Sealed tube. |
Decision Logic for Ligand Selection:
Caption: Logic flow for selecting the optimal ligand/base combination for 3-methylpyrrolidine cross-coupling.
Module 2: Amide Bond Formation
The Issue: Low conversion with standard coupling agents (EDC/HOBt) or difficulty removing the unreacted amine. Root Cause: The C3-methyl group creates a "folding" steric effect that hinders the nucleophilic attack on the activated ester.
Troubleshooting Protocol
1. The Activator: Switch to T3P If HATU fails or gives low yields, switch to T3P (Propylphosphonic anhydride) .
-
Mechanism: T3P forms a highly reactive mixed anhydride. Unlike HATU, which can suffer from guanidinium side-reactions with hindered amines, T3P drives the reaction through a localized, concerted transition state.
-
Bonus: T3P is supplied as a solution (usually in EtOAc or DMF) and the by-products are water-soluble, simplifying the workup.
2. Base Sterics Matter Do not use Triethylamine (TEA) if the reaction is sluggish. Use DIPEA (Hünig's base) or NMM (N-methylmorpholine) .
-
Reasoning: You need a base strong enough to keep the pyrrolidine deprotonated (neutral) but bulky enough not to compete for the activated acid.
Comparative Data: Coupling Efficiency
| Coupling Agent | Yield (3-Me-Pyrrolidine) | Epimerization Risk | Workup Difficulty |
| EDC / HOBt | 45% | Low | Medium (Urea removal) |
| HATU | 78% | High (if over-based) | High (PF6 salts) |
| T3P (50% in EtOAc) | 92% | Very Low | Low (Aq. wash) |
| Acid Chloride | >95% | N/A | High (Hydrolysis risk) |
Amide Coupling Workflow (T3P Method):
Caption: Optimized T3P coupling workflow for sterically hindered amines.
Module 3: Nucleophilic Aromatic Substitution (SNAr)
The Issue: Reaction requires extreme heat (>120°C) resulting in degradation. Root Cause: 3-methylpyrrolidine is a secondary amine with increased steric bulk, making it a poorer nucleophile than pyrrolidine. The energy barrier to form the Meisenheimer complex is higher.
Troubleshooting Protocol
1. The Leaving Group Switch (The "Halogen Dance") If you are using an Aryl-Chloride, switch to an Aryl-Fluoride .
-
Scientific Rationale: In SNAr, the rate-determining step is the nucleophilic attack (addition).[3] Fluorine is the most electronegative atom, which inductively stabilizes the anionic Meisenheimer intermediate significantly better than chlorine, lowering the activation energy.
2. Solvent Dipolarity Switch from THF or Dioxane to DMSO or NMP .
-
Rationale: These polar aprotic solvents stabilize the charged transition state.
-
Warning: Ensure the solvent is dry. Water competes as a nucleophile at high temperatures.
Frequently Asked Questions (FAQs)
Q: My 3-methylpyrrolidine is a racemate. Will these conditions work for the enantiopure (R) or (S) version? A: Yes. The chemical reactivity is identical. However, if you are coupling to a chiral acid, you must watch for matched/mismatched kinetic resolution effects, where one enantiomer of the amine reacts faster than the other. Always run the reaction to full conversion to ensure yield.
Q: How do I remove excess 3-methylpyrrolidine after the reaction? A: 3-Methylpyrrolidine is a low molecular weight amine.
-
Acid Wash: If your product is not basic, wash the organic layer with 1M HCl or Citric Acid. The amine will protonate and move to the aqueous layer.
-
Scavenger Resins: If your product is also basic, use an Isocyanate-functionalized silica scavenger resin (e.g., Si-Isocyanate). Stir for 2 hours; the resin will covalently bind the excess secondary amine. Filter to remove.
Q: Why is HATU causing racemization of my chiral acid coupling partner? A: HATU is highly reactive. If you use too much base (DIPEA), the activated ester can oxazolone-form (azlactone), which leads to racemization of the alpha-carbon on the acid. Switch to T3P , which activates the acid via a mixed anhydride pathway that suppresses oxazolone formation.
References
-
RuPhos/Buchwald-Hartwig Mechanism
-
T3P vs.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
-
SNAr Reactivity & Mechanism
-
Rohrbach, S., Smith, A. J., & Williams, J. (2019). Nucleophilic Aromatic Substitution (SNAr) of Heterocycles: A Practical Guide. Journal of Organic Chemistry. Link
-
-
Pd-G4 Precatalyst Utility
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of a New Generation of Palladacycle Precatalysts. The Journal of Organic Chemistry. Link
-
Sources
Minimizing byproduct formation during 4-(3-Methylpyrrolidin-1-yl)benzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your synthetic route. As Senior Application Scientists, we understand the nuances of these reactions and aim to provide you with practical, field-tested insights.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid.
Q1: What are the most common synthetic routes to 4-(3-Methylpyrrolidin-1-yl)benzoic acid?
There are two primary synthetic strategies for this molecule:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a widely used method for forming C-N bonds.[1] It typically involves the reaction of an aryl halide (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) with 3-methylpyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This method is viable when the aromatic ring is activated by a strong electron-withdrawing group. For instance, 4-fluorobenzoic acid or 4-nitrobenzoic acid can react with 3-methylpyrrolidine under basic conditions. The electron-withdrawing group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.[3][4]
Q2: I'm observing a significant amount of dehalogenated benzoic acid in my Buchwald-Hartwig reaction. What is causing this?
The formation of benzoic acid from the dehalogenation of the starting aryl halide is a common side reaction. This can occur through a competing reaction pathway where the palladium intermediate undergoes β-hydride elimination instead of reductive elimination to form the desired product.[1] This is often exacerbated by:
-
High reaction temperatures: Higher temperatures can favor the dehalogenation pathway.
-
Choice of base and solvent: Certain base and solvent combinations can promote this side reaction. For instance, using a strong, sterically hindered base like sodium tert-butoxide is common, but its concentration and the solvent polarity can influence the reaction outcome.
-
Water content: Traces of water in the reaction mixture can lead to the hydrolysis of the aryl halide, also forming benzoic acid.
Q3: My SNAr reaction is sluggish and gives low yields. How can I improve it?
The efficiency of an SNAr reaction is highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring.[5]
-
Leaving Group Reactivity: The reactivity order for halogens in SNAr is typically F > Cl > Br > I. The highly electronegative fluorine atom activates the ring towards nucleophilic attack, even though the C-F bond is strong.[3] If you are using a bromo or iodo starting material, the reaction will likely be much slower.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group is crucial for stabilizing the intermediate.[4] The carboxylic acid group itself provides some activation, but an additional activating group can significantly enhance the reaction rate.
-
Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the base, making the nucleophile more reactive.
Q4: I am seeing the formation of a diarylamine byproduct. How can I prevent this?
The formation of a diarylamine, where the product amine reacts with another molecule of the aryl halide, can be an issue, especially in palladium-catalyzed reactions.[6] This is more likely to occur if:
-
The product amine is more reactive than the starting amine: This can be influenced by electronic effects.
-
High catalyst loading or prolonged reaction times: These conditions can increase the probability of the secondary reaction.
-
Insufficient amount of the starting amine: Using a slight excess of 3-methylpyrrolidine can help to outcompete the product amine for reaction with the aryl halide.
II. Troubleshooting Guides
This section provides detailed troubleshooting strategies for the two main synthetic routes.
Guide 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool, but its success hinges on the careful selection of reaction parameters.[7]
Problem: Low Yield and Significant Byproduct Formation
Potential Causes & Solutions:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Catalyst System | Inactive or inappropriate catalyst/ligand combination. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, BINAP).[8][9] Consider using pre-catalysts for improved activity. | The choice of ligand is critical and influences the stability and reactivity of the palladium complex, affecting both the rate of the desired reaction and the formation of byproducts.[10] |
| Base | Incorrect base strength or solubility. | Use a strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃.[9] Ensure the base is finely powdered and dry. | The base is required to deprotonate the amine, forming the active nucleophile. Its strength and solubility can impact the reaction kinetics and side reactions. |
| Solvent | Inappropriate solvent polarity or boiling point. | Anhydrous, degassed solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is dry to prevent hydrolysis of the starting material. | The solvent affects the solubility of the reactants and the stability of the catalytic species. |
| Temperature | Suboptimal reaction temperature. | Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. High temperatures can lead to catalyst decomposition and increased byproduct formation.[11] | The reaction rate is temperature-dependent, but higher temperatures can also accelerate undesirable side reactions like dehalogenation. |
| Atmosphere | Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | The Pd(0) catalyst is sensitive to oxidation, which can deactivate it. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
To a dry, oven-dried flask, add 4-bromobenzoic acid (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous toluene via syringe, followed by 3-methylpyrrolidine (1.2 equiv) and finally NaOtBu (1.4 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Catalytic Cycle and Side Reactions
Caption: Catalytic cycle of the Buchwald-Hartwig amination and common side reactions.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
For SNAr to be effective, the aromatic ring must be sufficiently "activated."
Problem: Incomplete Reaction or Formation of Poly-substituted Products
Potential Causes & Solutions:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Starting Material | Poor leaving group or insufficient ring activation. | Use 4-fluorobenzoic acid or 4-nitrobenzoic acid as the starting material. The carboxylic acid group provides some activation, but a stronger electron-withdrawing group is often necessary.[12] | The rate of SNAr is highly dependent on the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate.[5] |
| Base | Insufficiently strong or soluble base. | Use a strong base like K₂CO₃ or Cs₂CO₃. The choice of base can also influence the reaction selectivity. | The base is required to deprotonate the amine, making it a more potent nucleophile. |
| Solvent | Inappropriate solvent. | Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents effectively solvate cations, enhancing the nucleophilicity of the amine. | The solvent plays a crucial role in stabilizing the charged intermediate and influencing the reaction rate. |
| Temperature | Reaction temperature is too low. | SNAr reactions often require elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate. | Higher temperatures provide the necessary activation energy for the nucleophilic attack on the aromatic ring. |
| Stoichiometry | Incorrect ratio of reactants. | Use a slight excess of 3-methylpyrrolidine (1.1-1.5 equivalents) to drive the reaction to completion and minimize potential side reactions of the product. | An excess of the nucleophile helps to ensure complete conversion of the starting material. |
Experimental Protocol: Optimized SNAr Reaction
-
To a round-bottom flask, add 4-fluorobenzoic acid (1.0 equiv) and K₂CO₃ (2.0 equiv).
-
Add DMSO as the solvent.
-
Add 3-methylpyrrolidine (1.2 equiv) to the mixture.
-
Heat the reaction to 120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and acidify to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization.[13]
Visualizing the SNAr Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
III. Purification Strategies
Even with optimized reaction conditions, some byproducts may be unavoidable. Effective purification is therefore critical.
-
Recrystallization: This is often a highly effective method for purifying the final product, especially for removing small amounts of impurities.[13] Benzoic acid and its derivatives are often crystalline solids with temperature-dependent solubility in various solvents, making them good candidates for recrystallization.[14]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be used to separate the desired product from byproducts.
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by acidification.[15]
By carefully considering the reaction mechanism and the potential for side reactions, and by systematically optimizing the reaction parameters, the formation of byproducts during the synthesis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid can be significantly minimized.
IV. References
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 133(42), 16774–16777. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Hama, T., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4574–4577. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium‐Catalyzed Amination of Aryl Halides. In Modern Amination Methods (pp. 1-28). Wiley-VCH. [Link]
-
Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(2), 199-207. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Harish Chopra. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1035–1043. [Link]
-
PubChem. (n.d.). 4-(3,3-dimethylpyrrolidin-1-yl)benzoic acid. [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Ghavre, M., et al. (2014). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 19(8), 12373–12381. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
-
Lu, X., et al. (2012). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Medicinal Chemistry Letters, 3(10), 839–844. [Link]
-
European Patent Office. (2019). Method for purification of benzoic acid. EP3148661B1. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Amrita University. (2015, February 3). Purification of Benzoic Acid by Crystallization [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. rsc.org [rsc.org]
Technical Support Guide: Improving Solubility of 4-(3-Methylpyrrolidin-1-yl)benzoic Acid
[1]
Executive Summary
This guide addresses solubility challenges associated with 4-(3-Methylpyrrolidin-1-yl)benzoic acid , a structural analog of 4-(pyrrolidin-1-yl)benzoic acid often used as a scaffold in drug discovery.[1]
The Core Challenge: This compound exhibits pH-dependent solubility characteristic of amino-benzoic acid derivatives.[1] While the pyrrolidine ring adds lipophilicity (increasing LogP), the carboxylic acid moiety (pKa ~4.0–4.[1][2]5) dictates its aqueous behavior.[1][2]
-
At acidic pH (< 4.0): The molecule exists primarily in its neutral, protonated form, leading to poor aqueous solubility and high risk of precipitation ("crashing out").[1][2]
-
At physiological pH (7.4): It exists as a soluble carboxylate anion.[1]
Key Directive: Successful biological assays require maintaining the compound in its ionized (deprotonated) state or shielding its hydrophobic core using complexation agents.
Part 1: Physicochemical Profile & Solubility Data[1][3]
Before beginning experimental work, review the predicted properties that drive solubility decisions.[1][2]
| Property | Value (Approx.) | Implication for Assays |
| Molecular Weight | ~205.25 g/mol | Suitable for high-molarity stock solutions (e.g., 100 mM).[1] |
| pKa (Acid) | 4.2 ± 0.3 | Critical: Must maintain pH > 5.5 to ensure solubility.[1] |
| pKa (Base) | < 1.0 | The aniline-like nitrogen is not basic at physiological pH.[1] Acidification will decrease solubility.[1][2] |
| LogP | 2.2 – 2.8 | Moderately lipophilic; requires organic co-solvent (DMSO) or carrier (Cyclodextrin). |
| Class | BCS Class II | Low Solubility, High Permeability (likely).[2][3] |
Part 2: Standard Protocol – DMSO Stock Preparation
Use this method for High-Throughput Screening (HTS) and standard cell-based assays.[1]
Reagents Required
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).[1][2]
-
Vessel: Amber glass vial (to protect from light) with PTFE-lined cap.
Step-by-Step Procedure
-
Calculate: Determine the mass required for a 50 mM stock solution.
-
Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000[1]
-
Example: To make 1 mL of 50 mM stock:
.
-
-
Weigh: Accurately weigh the powder into the amber vial.
-
Dissolve: Add the calculated volume of anhydrous DMSO.
-
Agitate: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Inspect: Ensure the solution is perfectly clear.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Expert Insight: DMSO is hygroscopic.[2] Water absorption over time can cause the compound to precipitate inside the stock vial.[1][2] Always use fresh or well-sealed anhydrous DMSO.
Part 3: Aqueous Dilution Strategy (Preventing "Crash Out")
The most common failure point is diluting the DMSO stock directly into a low-buffer capacity media, causing a local pH drop and immediate precipitation.[1]
The "Intermediate Dilution" Method
Directly spiking 100% DMSO stock into cell media can cause local precipitation due to the "solvent shock."[1][2] Use this stepwise approach.
Figure 1: Stepwise dilution workflow to minimize kinetic precipitation shocks.
Critical Protocol Steps
-
Prepare Buffer: Use PBS or Cell Media buffered with HEPES (25 mM) adjusted to pH 7.4.[1][2]
-
Dilution Step:
-
Place the buffer on a vortex mixer (low speed).
-
Slowly pipette the DMSO stock into the center of the vortexing buffer.[2]
-
Do NOT add buffer to the DMSO stock (this creates a high-concentration precipitate interface).
-
-
Visual Check: Hold the tube up to a light source.[2] Turbidity or "cloudiness" indicates precipitation.[1][2]
Part 4: Advanced Formulation (Cyclodextrin Complexation)
Use this method if your cells are sensitive to DMSO (>0.1%) or if the compound precipitates in standard media.
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic pyrrolidine ring while the hydrophilic exterior keeps the complex soluble in water.[1]
Protocol
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS.[1] Filter sterilize (0.22 µm).
-
Solubilization:
-
Add the compound powder directly to the 20% HP-β-CD vehicle.
-
Sonicate for 20–30 minutes at 40°C.
-
Target Concentration: You can typically achieve 1–5 mM aqueous stock using this method without any organic solvent.[2]
-
-
Usage: Dilute this aqueous stock directly into your assay media.
Part 5: Troubleshooting & FAQs
Q1: I see a fine white precipitate immediately after adding the compound to my cell media. Why?
Cause: This is likely a "pH Shock."[1][2] If your stock is highly concentrated, the acidic nature of the benzoic acid might locally drop the pH of the media below the compound's pKa (approx 4.[2]2) before it disperses, causing it to revert to its insoluble neutral form.[1][2] Solution:
-
Increase the buffering capacity of your media (add 25 mM HEPES).
-
Pre-dilute the compound in PBS (pH 7.4) before adding to the cells (see Figure 1).
Q2: Can I use ethanol instead of DMSO?
Answer: Generally, No for bioassays.[1][2]
-
Reason 1: Ethanol evaporates much faster than DMSO, leading to concentration errors during plating.[2]
-
Reason 2: This specific compound (benzoic acid derivative) is less soluble in ethanol than in DMSO.[1] You may struggle to reach high stock concentrations.[2][4]
Q3: My IC50 curves are flat or inconsistent. Is this a solubility issue?
Answer: Yes, this is a classic sign of "Serial Dilution Precipitation."[2]
-
Diagnosis: If the compound precipitates at high concentrations (top of the curve), the actual soluble concentration is much lower than calculated.[2] This flattens the dose-response curve.
-
Test: Spin down your dilution plate (2000 x g for 5 mins) before transferring to cells. If you see pellets, you have exceeded the solubility limit.[2][5]
Q4: What is the maximum DMSO concentration my cells can tolerate?
Answer:
References
-
Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for pKa and solubility relationships in drug discovery).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] Link
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 2795515, 4-(Pyrrolidin-1-yl)benzoic acid.[1][2] Link
-
Waybright, T. J., et al. (2009).[2] Assay Guidance Manual: Reagent and Solvent Compatibility. NCBI Bookshelf. Link
Sources
- 1. CAS 1203681-53-1: Benzoic acid, 3-(2-pyrrolidinyl)-, methy… [cymitquimica.com]
- 2. Showing Compound Benzoic acid (FDB008739) - FooDB [foodb.ca]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
Technical Support Center: Resolution of Racemic 4-(3-Methylpyrrolidin-1-yl)benzoic acid
Welcome to the technical support resource for the chiral resolution of racemic 4-(3-Methylpyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting this specific chiral separation. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during your experiments.
Foundational Principles: Understanding the Analyte and Separation Strategy
The successful resolution of any racemate begins with understanding the analyte's chemical properties. 4-(3-Methylpyrrolidin-1-yl)benzoic acid is a chiral carboxylic acid. Its structure presents two key features for chromatographic separation:
-
An Acidic Moiety: The benzoic acid group (pKa ~4.2) is the primary handle for interaction with specific chiral stationary phases (CSPs).
-
A Chiral Center: The methyl group on the pyrrolidine ring creates the enantiomeric pair that requires separation.
Given the acidic nature of the analyte, two primary strategies for chiral separation are recommended: Anion-Exchange Chromatography and Normal Phase Chromatography on polysaccharide-based CSPs.
Strategy A: Anion-Exchange Chromatography
This is often the most effective approach for acidic compounds.[1][2]
-
Mechanism: Chiral selectors, such as quinine (QN) or quinidine (QD) derivatives, are protonated under weakly acidic mobile phase conditions. The deprotonated (anionic) carboxylic acid of the analyte then forms a transient diastereomeric ion-pair with the positively charged chiral selector.[1][2] Enantioseparation is achieved because one diastereomeric pair is more stable than the other, leading to different retention times.
Strategy B: Polysaccharide-Based Normal Phase Chromatography
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are incredibly versatile and widely used for a broad range of chiral compounds.[3][4]
-
Mechanism: Separation relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance.[1] The analyte "fits" into the chiral grooves of the polysaccharide polymer, and subtle differences in how each enantiomer interacts result in separation. For acidic analytes, peak shape can be poor due to unwanted interactions; this is typically overcome by adding a small amount of an acidic modifier to the mobile phase.[5]
Experimental Workflow & Initial Method Development
A systematic screening approach is the most efficient path to a successful separation.[3][6] The following workflow outlines a logical progression from initial screening to a fully optimized method.
Caption: High-level workflow for chiral method development.
Recommended Initial Screening Conditions
The following table provides robust starting points for your initial screening experiments. It is recommended to screen multiple columns and mobile phase systems, as selectivity is often unpredictable.[6]
| Parameter | System 1: Anion-Exchange (Primary) | System 2: Polysaccharide (Secondary) | Rationale |
| Column (CSP) | CHIRALPAK® QN-AX or QD-AX | CHIRALPAK® AD-H or CHIRALCEL® OD-H | QN/QD-AX are specifically designed for acidic compounds.[2] AD/OD are versatile polysaccharide phases. |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) | Anion-exchange mechanism requires a polar, buffered system.[1] Normal phase uses non-polar/polar mixtures. |
| Composition | Varies; start with 99:0.5:0.5 (v/v/w) | 80:20 (v/v) + 0.1% TFA | Additive in normal phase is critical for peak shape of acids.[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard starting flow rate for a 4.6 mm ID column.[6] |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) | Temperature control is crucial for reproducibility.[7] |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm | Benzoic acid derivatives have strong UV absorbance. |
Troubleshooting Guide (Question & Answer Format)
This section directly addresses common issues encountered during the separation of 4-(3-Methylpyrrolidin-1-yl)benzoic acid.
Caption: Logic diagram for common troubleshooting scenarios.
Q1: I see no separation at all, just a single peak. What should I do first?
A1: This indicates a lack of enantioselectivity under the current conditions.
-
Primary Action: The first and most critical variable is the Chiral Stationary Phase (CSP).[3] If you started with an anion-exchange column like QN-AX and saw no resolution, the next logical step is to screen a completely different type of column, such as a polysaccharide-based CSP (e.g., CHIRALCEL® OD-H). Chiral recognition mechanisms are complex, and prediction is difficult without empirical screening.[6]
-
Secondary Action: If you have only one column, systematically vary the mobile phase composition. In normal phase, change the ratio of hexane to alcohol (e.g., from 80:20 to 90:10 or 70:30). Sometimes, changing the alcohol modifier itself (e.g., from 2-propanol to ethanol) can dramatically impact selectivity.[8]
Q2: My peaks are separated, but they are tailing badly. How can I improve the peak shape?
A2: Peak tailing for an acidic analyte like 4-(3-Methylpyrrolidin-1-yl)benzoic acid is almost always caused by unwanted secondary interactions between the ionized carboxylate and the stationary phase.[7]
-
Action: The most effective solution is to add or increase the concentration of an acidic modifier in your mobile phase.[5] For normal phase systems (Hexane/Alcohol), adding 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid (AA) is standard practice. If you already have 0.1% and still see tailing, try increasing it to 0.2%. The acid ensures the analyte remains in its neutral, protonated form, leading to more symmetrical peaks.[5]
Q3: My retention times are drifting between injections. How can I get a stable, reproducible method?
A3: Drifting retention times point to an unequilibrated system or changes in the mobile phase.
-
Column Equilibration: Chiral columns, especially with mobile phases containing additives, can require longer equilibration times than standard reversed-phase columns. Ensure you flush the column with at least 10-15 column volumes of the mobile phase before starting your analysis.[9]
-
Temperature Control: Even small fluctuations in ambient temperature can affect retention and selectivity in chiral separations.[6][7] Use a column thermostat and keep it at a constant temperature (e.g., 25 °C) for all runs.
-
Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and properly degassed. If using buffered solutions for anion-exchange, be mindful of their limited shelf life.
Q4: I changed to a new column of the same type, but the separation is different. Why?
A4: This can be a frustrating issue, often linked to the column's history.
-
Cause - "Additive Memory Effect": Chiral stationary phases can strongly adsorb additives (like acids or bases) from previous mobile phases.[10] If the new column was tested with a basic modifier, residual amounts could interfere with your acidic analyte's separation.
-
Solution: Before use, it is good practice to flush a new column with a strong, neutral solvent recommended by the manufacturer (e.g., 2-propanol or ethanol) to remove any test solvents or adsorbed molecules.[11] Always dedicate columns to specific types of methods (e.g., acidic or basic analytes) if possible to avoid cross-contamination.
Frequently Asked Questions (FAQs)
Q: Which is better for this compound: Normal Phase or Anion-Exchange Chromatography? A: For acidic compounds, anion-exchange CSPs like CHIRALPAK QN-AX are often highly selective and should be the first choice for screening.[1][2] However, polysaccharide columns under normal phase conditions are extremely versatile and may also provide excellent resolution, making them a strong secondary screening option.
Q: How does temperature affect my chiral separation? A: Temperature has a complex thermodynamic relationship with the separation.[6] Generally, lower temperatures tend to increase the strength of the transient diastereomeric interactions, which often leads to better selectivity and higher resolution.[7] However, this is not a universal rule. If you have partial separation, testing the method at both a lower (e.g., 15 °C) and higher (e.g., 40 °C) temperature is a valuable optimization step.
Q: My sample is not very soluble in the mobile phase. What can I do? A: The injection solvent should ideally be the mobile phase itself. If solubility is an issue, you can dissolve the sample in a slightly stronger solvent, but you must inject the smallest volume possible. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause severe peak distortion and precipitation on the column.[9][11] For normal phase, you might dissolve the sample in pure 2-propanol instead of the hexane/2-propanol mixture, but keep the injection volume low (e.g., < 5 µL).
Q: Can I use a guard column? A: Yes, using a guard column is highly recommended. It protects your expensive analytical column from particulates and strongly adsorbed impurities, extending its lifetime.[11] Ensure the guard column contains the same stationary phase as your analytical column.
Detailed Experimental Protocols
Protocol 1: Initial Column Screening
-
System Preparation: Purge the HPLC system thoroughly with 2-propanol to ensure it is free of any incompatible solvents or salts from previous analyses.[11]
-
Column Installation & Equilibration:
-
Install the first screening column (e.g., CHIRALPAK QN-AX).
-
Set the flow rate to 0.5 mL/min and flush with the desired mobile phase for 30 minutes (approx. 15 column volumes).
-
Increase the flow rate to the method-specified 1.0 mL/min and allow the system pressure to stabilize.
-
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 4-(3-Methylpyrrolidin-1-yl)benzoic acid in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 5 µL of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram for any sign of peak splitting or separation.
-
Repeat: If no separation is observed, flush the system and repeat steps 2-5 with the next screening column (e.g., CHIRALCEL OD-H) and its corresponding mobile phase.
Protocol 2: Method Optimization (Example for Normal Phase)
-
Baseline Method: Assume an initial separation was achieved on a CHIRALCEL OD-H column with 80:20 n-Hexane/2-Propanol + 0.1% TFA at 1.0 mL/min and 25 °C.
-
Optimize Mobile Phase Strength:
-
Perform injections using mobile phases with varying hexane/2-propanol ratios: 90:10, 85:15, and 75:25 (all with 0.1% TFA).
-
Compare the resolution (Rs) and retention times. Select the ratio that provides the best balance (ideally Rs > 2.0).
-
-
Optimize Flow Rate:
-
Using the optimal mobile phase composition, test lower flow rates (e.g., 0.8 mL/min and 0.5 mL/min).
-
Chiral separations often show improved efficiency and resolution at lower flow rates due to mass transfer kinetics.[6]
-
-
Optimize Temperature:
-
Using the optimal mobile phase and flow rate, test the separation at 15 °C and 40 °C.
-
Select the temperature that yields the highest resolution.
-
-
Final Method: Document the final optimized parameters that provide the best resolution, peak shape, and analysis time.
References
- Playing with Selectivity for Optimal Chiral Separation.
- Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- Enantiomer separation of acidic compounds.Daicel Chiral Technologies.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.Daicel Chiral Technologies.
- Troubleshooting guide for HPLC analysis of chiral compounds.Benchchem.
- Chiral Separation 2: Optimization of Chiral Separ
- Important Considerations for Repeatable HPLC Assays of Chiral Compounds.
- Strategies for Chiral HPLC Method Development.Sigma-Aldrich.
- Chromatographic Studies of Protein-Based Chiral Separ
- Chiral HPLC Column.Phenomenex.
- Chiral Chromatography Frequently Asked Questions.Sigma-Aldrich.
- Getting Started with Chiral Method Development Part Three.Regis Technologies.
- Trouble with chiral separations.
- CHIRAL ST
- What precautions should be kept in our mind, if using chiral column in HPLC?
- HPLC Troubleshooting Guide.Sigma-Aldrich.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
Validation & Comparative
1H and 13C NMR Interpretation Guide: 4-(3-Methylpyrrolidin-1-yl)benzoic Acid
Executive Summary
Compound: 4-(3-Methylpyrrolidin-1-yl)benzoic acid CAS: 1291893-97-4 (related analogs) Molecular Formula: C12H15NO2 Molecular Weight: 205.26 g/mol
This technical guide provides a rigorous structural elucidation framework for 4-(3-Methylpyrrolidin-1-yl)benzoic acid . Unlike standard spectral libraries, this document focuses on the diagnostic connectivity required to distinguish this scaffold from its regioisomers (e.g., 2-methylpyrrolidine derivatives) and validate its enantiomeric purity. The analysis highlights the diastereotopic nature of the pyrrolidine ring protons induced by the C3-methyl stereocenter.
Part 1: Structural Analysis & Spin Systems
Before interpreting the spectrum, we must define the magnetic environments. This molecule consists of three distinct spin systems that interact electronically but are magnetically isolated.
The Electron-Deficient Aromatic Ring (AA'BB' System)
The benzene ring is substituted para- by a carboxylic acid (electron-withdrawing/deshielding) and a pyrrolidine nitrogen (electron-donating/shielding).
-
Resonance Effect: The lone pair on the pyrrolidine nitrogen donates density into the ring, significantly shielding the ortho protons (positions 3,5 relative to COOH).
-
Inductive Effect: The carboxylic acid strongly deshields the meta protons (positions 2,6 relative to COOH).
-
Result: A classic, highly polarized AA'BB' quartet pattern (often appearing as two "roofed" doublets).
The Chiral Pyrrolidine Ring (Aliphatic Multiplets)
The presence of a methyl group at position 3 creates a chiral center (R or S).
-
Consequence: The protons on C2, C4, and C5 become diastereotopic . They are chemically non-equivalent and will not appear as simple triplets.
-
Splitting: Expect complex second-order multiplets rather than clean first-order splitting.
The Methyl Group[1][2][3]
-
Signal: A clean doublet (due to coupling with the C3-methine proton).
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this specific protocol. The choice of solvent is critical due to the carboxylic acid moiety.
Solvent Selection: DMSO-d6 vs. CDCl3
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) |
| COOH Visibility | Excellent. Appears as a broad singlet ~12-13 ppm. | Poor. Often broadens into baseline or disappears due to exchange. |
| Solubility | High. Dissolves the zwitterionic forms easily. | Moderate. May require slight warming.[1] |
| Water Peak | Distinct at 3.33 ppm (can overlap with pyrrolidine). | Distinct at 1.56 ppm (usually clear of key signals). |
Preparation Steps[2][3][5][6][7]
-
Mass: Weigh 5–10 mg of solid.
-
Solvation: Add 600 µL of DMSO-d6 (99.8% D).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause line broadening).
-
Reference: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for 0.00 ppm referencing.
Part 3: 1H NMR Interpretation (400 MHz, DMSO-d6)
Aromatic Region (The "Fingerprint")
The aromatic region confirms the para-substitution pattern.
-
δ 12.20 – 12.50 ppm (1H, broad s): Carboxylic acid –OH. Note: If using CDCl3, this may not be visible.
-
δ 7.75 – 7.80 ppm (2H, d, J ≈ 8.8 Hz): Protons ortho to the carbonyl (Positions 2, 6). These are deshielded by the anisotropy of the C=O bond.
-
δ 6.50 – 6.55 ppm (2H, d, J ≈ 8.8 Hz): Protons ortho to the Nitrogen (Positions 3, 5). These are strongly shielded by the nitrogen lone pair resonance.
Diagnostic Check: Look for the "Roofing Effect." The inner lines of these doublets will be taller than the outer lines, pointing toward each other. This confirms they are coupled to each other.[2]
Aliphatic Region (The Stereochemical Probe)
This region distinguishes the 3-methyl isomer from the 2-methyl isomer.
-
δ 3.40 – 3.60 ppm (2H, m): Protons at C5 (adjacent to N). These are deshielded by the nitrogen. Due to the C3 chiral center, these two protons are diastereotopic and may appear as complex multiplets.
-
δ 3.10 – 3.25 ppm (1H, dd/m): One proton at C2 (adjacent to N).
-
δ 2.80 – 2.95 ppm (1H, dd/m): The second proton at C2 . Note: The significant separation between C2 protons is a hallmark of the 3-methyl substitution breaking symmetry.
-
δ 2.20 – 2.40 ppm (1H, m): The methine proton at C3 (chiral center).
-
δ 2.00 – 2.15 ppm (1H, m): Proton at C4 .
-
δ 1.60 – 1.75 ppm (1H, m): Proton at C4 .
-
δ 1.05 – 1.10 ppm (3H, d, J ≈ 6.5 Hz): The C3-Methyl group.
Part 4: 13C NMR Interpretation (100 MHz, DMSO-d6)
The 13C spectrum should show 10 distinct carbon signals (due to symmetry in the benzene ring).
| Chemical Shift (ppm) | Carbon Type | Assignment |
| 167.5 | Quaternary (C=O) | Carboxylic Acid Carbonyl |
| 150.8 | Quaternary (C-N) | Aromatic C4 (attached to N) |
| 131.5 | Methine (CH) | Aromatic C2, C6 (symmetric) |
| 116.5 | Quaternary (C-C) | Aromatic C1 (attached to COOH) |
| 110.8 | Methine (CH) | Aromatic C3, C5 (symmetric, shielded) |
| 54.5 | Methylene (CH2) | Pyrrolidine C2 (adjacent to N) |
| 47.8 | Methylene (CH2) | Pyrrolidine C5 (adjacent to N) |
| 32.5 | Methine (CH) | Pyrrolidine C3 (Chiral center) |
| 32.0 | Methylene (CH2) | Pyrrolidine C4 |
| 19.8 | Methyl (CH3) | 3-Methyl group |
Part 5: Comparative Guide (Isomer Differentiation)
The most common synthesis error is forming the 2-methyl isomer or the unsubstituted analog. Here is how to distinguish them using NMR data.
Scenario: Distinguishing 3-Methyl vs. 2-Methyl Isomer
In the 2-methyl isomer, the methyl group is directly attached to the carbon adjacent to the nitrogen. This drastically changes the chemical shift of the methyl group and the methine proton.
| Feature | 3-Methylpyrrolidine (Target) | 2-Methylpyrrolidine (Isomer) |
| Methyl Shift (1H) | δ ~1.1 ppm (Doublet) | δ ~1.2 - 1.3 ppm (Doublet) |
| Methine Shift (1H) | δ ~2.3 ppm (C3-H) | δ ~3.8 - 4.0 ppm (C2-H) |
| Key Diagnostic | The methine proton is in the "aliphatic" region (2.3 ppm). | The methine proton is strongly deshielded by Nitrogen (~4.0 ppm). |
| Symmetry | C2 and C5 protons are both CH2 (Methylene). | C2 is CH, C5 is CH2. |
Visualization: Structural Elucidation Workflow
Figure 1: Decision tree for verifying the regiochemistry of methylpyrrolidine derivatives using 1H NMR.
References
-
PubChem. (2025).[3][4] 4-(Pyrrolidin-1-yl)benzoic acid Spectral Data. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2018). Synthesis and characterization of N-aryl pyrrolidines. ChemSpider/RSC Advances. Available at: [Link]
-
Doc Brown's Chemistry. (2024). 1H NMR interpretation of benzoic acid derivatives. Available at: [Link]
-
Alver, Ö., et al. (2011).[5] Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(1H-Pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 2737256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Method Validation for the Purity Analysis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid
In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is a cornerstone of drug safety and efficacy. The compound 4-(3-Methylpyrrolidin-1-yl)benzoic acid, a key building block in the synthesis of several novel therapeutic agents, presents a unique analytical challenge due to its potential for isomeric impurities and process-related byproducts. This guide provides an in-depth, experience-driven validation of a liquid chromatography-mass spectrometry (LC-MS) method for its purity analysis, critically comparing it with alternative analytical techniques.
The Analytical Imperative: Why LC-MS for Purity?
The selection of an analytical method is a critical decision dictated by the physicochemical properties of the analyte and the specific questions we need to answer. For 4-(3-Methylpyrrolidin-1-yl)benzoic acid, our primary concerns are the detection and quantification of structurally similar impurities that may not be resolved by traditional chromatographic techniques like HPLC with UV detection.
LC-MS emerges as the superior choice for three fundamental reasons:
-
Specificity: Mass spectrometry provides an orthogonal detection method based on the mass-to-charge ratio (m/z) of an analyte. This allows for the unambiguous identification of the target compound and the differentiation of impurities, even if they co-elute chromatographically.
-
Sensitivity: Modern MS detectors offer significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detectors, which is critical for identifying and controlling trace-level impurities that could have toxicological implications.
-
Peak Purity Assessment: The ability to acquire mass spectra across a chromatographic peak allows for a definitive assessment of peak purity, ensuring that a single peak does not mask the presence of multiple co-eluting species.
This guide will walk through the validation of a robust LC-MS method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.
The LC-MS Method: A Foundation of Sound Science
The development of a reliable analytical method is a systematic process. The following method was designed based on the known properties of 4-(3-Methylpyrrolidin-1-yl)benzoic acid, prioritizing resolution, peak shape, and ionization efficiency.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) system | Provides the necessary pressure and flow rate control for reproducible chromatography. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Offers excellent retention and separation for moderately polar compounds like our analyte. The smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient positive mode electrospray ionization (ESI) and ensures good peak shape for the acidic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier offering good elution strength and compatibility with MS. |
| Gradient Elution | 5% to 95% B over 10 minutes | A gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure the column is adequately cleaned between injections. |
| Flow Rate | 0.3 mL/min | Optimized for the 2.1 mm internal diameter column to maintain chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving efficiency and ensuring reproducible retention times. |
| Injection Volume | 2 µL | A small injection volume minimizes potential for peak distortion and column overload. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer | Provides high-resolution accurate mass (HRAM) data, enabling confident identification of unknowns and elemental composition determination. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen in the pyrrolidine ring and the acidic nature of the carboxylic acid make the molecule amenable to protonation. |
| Monitored Ion | [M+H]⁺ = m/z 206.1176 | The protonated molecular ion is monitored for quantification and identification. |
| Acquisition Mode | Full Scan (m/z 50-500) with Targeted MS/MS | Full scan allows for the detection of unexpected impurities, while targeted MS/MS of the parent ion provides structural confirmation. |
Method Validation: A Systematic Approach
The following sections detail the validation parameters as stipulated by ICH Q2(R1), demonstrating the method's fitness for purpose.
Specificity and Peak Purity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
A solution of 4-(3-Methylpyrrolidin-1-yl)benzoic acid was spiked with known, structurally similar potential impurities.
-
A forced degradation study was performed by subjecting the analyte to acidic, basic, oxidative, and photolytic stress conditions.
-
All samples were analyzed using the developed LC-MS method.
Results: The method demonstrated excellent specificity. The primary peak for 4-(3-Methylpyrrolidin-1-yl)benzoic acid was well-resolved from all known impurities and degradation products. Furthermore, the mass spectral data confirmed the identity of each peak, providing an orthogonal layer of specificity that would be absent in an HPLC-UV method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
A stock solution of the reference standard was prepared and serially diluted to create calibration standards at five concentration levels, ranging from the limit of quantification (LOQ) to 150% of the target concentration.
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
Results:
| Parameter | Result | Acceptance Criteria (ICH) |
| Range | 0.1 µg/mL to 15 µg/mL | Defined by the intended application. |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
The excellent correlation coefficient confirms the method's linearity over the specified range, making it suitable for quantifying both trace-level impurities and the main component.
Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value, while precision expresses the variability of a series of measurements.
Experimental Protocol:
-
Accuracy: Solutions at three concentration levels (low, medium, high) were prepared by spiking a known amount of the analyte into a placebo matrix. The recovery was calculated against the nominal concentration.
-
Precision (Repeatability): Six replicate injections of a single standard solution were performed on the same day, by the same analyst, on the same instrument.
-
Precision (Intermediate Precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
Results:
| Parameter | Low Conc. | Medium Conc. | High Conc. | Acceptance Criteria (ICH) |
| Accuracy (% Recovery) | 99.2% | 100.5% | 99.8% | 98.0% - 102.0% |
| Repeatability (RSD%) | 0.8% | 0.5% | 0.6% | ≤ 2% |
| Intermediate Precision (RSD%) | 1.2% | 1.0% | 1.1% | ≤ 3% |
The high recovery values and low relative standard deviations (RSD) demonstrate that the method is both accurate and precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.
Experimental Protocol:
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
Results:
| Parameter | Result | Acceptance Criteria (ICH) |
| LOD (S/N) | 0.03 µg/mL | Typically 3:1 |
| LOQ (S/N) | 0.1 µg/mL | Typically 10:1 |
The low LOD and LOQ highlight the superior sensitivity of the LC-MS method, which is crucial for controlling genotoxic or other harmful impurities at very low levels.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
Key method parameters were systematically varied, including:
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Flow rate (± 0.02 mL/min)
Results: In all varied conditions, the system suitability parameters (e.g., peak resolution, tailing factor) remained within acceptable limits, and the quantitative results were not significantly affected. This demonstrates the method's reliability for routine use in a quality control environment.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS offers significant advantages, it is essential to objectively compare it with other viable techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories. However, for purity analysis of novel compounds, it has notable limitations.
| Feature | LC-MS | HPLC-UV |
| Specificity | Very High (based on m/z) | Moderate (based on retention time and UV spectrum) |
| Sensitivity | High (pg to fg level) | Moderate (ng to µg level) |
| Impurity Identification | Possible (HRAM and MS/MS) | Not possible without collecting fractions for further analysis. |
| Cost & Complexity | Higher | Lower |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a direct, SI-traceable measurement of purity without the need for a reference standard of the analyte itself.
| Feature | LC-MS | qNMR |
| Quantification Principle | Relative (requires a reference standard) | Absolute (requires a certified internal standard) |
| Throughput | High | Low |
| Sensitivity | Very High | Low |
| Structural Information | High (fragmentation) | Very High (complete structure elucidation) |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the method validation process and the decision-making framework for selecting the appropriate analytical technique.
Caption: Workflow for LC-MS method validation.
Caption: Decision tree for analytical method selection.
Conclusion: An Authoritative Choice
For the purity analysis of 4-(3-Methylpyrrolidin-1-yl)benzoic acid, a validated LC-MS method is demonstrably superior to its common alternatives. Its unparalleled specificity, sensitivity, and impurity identification capabilities provide a level of analytical confidence that is essential in modern drug development. While techniques like HPLC-UV and qNMR have their specific applications, the comprehensive data delivered by LC-MS ensures the highest level of quality control, ultimately safeguarding patient safety and ensuring product consistency. The validation data presented herein confirms that the described method is robust, reliable, and fit for its intended purpose in a regulated environment.
References
A Comparative Guide to the Structure-Activity Relationship of Methylpyrrolidine-Substituted Benzoic Acids
For researchers, scientists, and drug development professionals, navigating the intricate landscape of structure-activity relationships (SAR) is fundamental to the design of novel therapeutics. This guide provides a comprehensive comparison of methylpyrrolidine-substituted benzoic acids, a versatile scaffold that has yielded potent and selective modulators of various G-protein coupled receptors (GPCRs), most notably muscarinic acetylcholine and dopamine receptors. By dissecting the causal relationships between chemical structure and biological activity, this document aims to provide actionable insights for the rational design of next-generation drug candidates.
The Enduring Significance of the Methylpyrrolidine-Benzoic Acid Scaffold
The methylpyrrolidine-benzoic acid core represents a privileged structure in medicinal chemistry. The pyrrolidine ring offers a three-dimensional scaffold that can effectively probe the binding pockets of receptors, while the benzoic acid moiety provides a crucial anchor point for interactions, often through its carboxylic acid group. The introduction of a methyl group on the pyrrolidine ring introduces a chiral center, allowing for stereospecific interactions that can significantly enhance potency and selectivity. The inherent versatility of this scaffold, allowing for modifications at multiple positions, has made it a fertile ground for the discovery of novel receptor ligands.
Comparative SAR at Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs), consisting of five subtypes (M1-M5), are implicated in a wide range of physiological processes and are attractive targets for various diseases.[1][2] Methylpyrrolidine-substituted benzoic acids have emerged as potent antagonists for several of these subtypes.
Key Structural Determinants for Muscarinic Receptor Antagonism
The SAR of methylpyrrolidine-substituted benzoic acids at mAChRs is heavily influenced by:
-
Stereochemistry of the Methylpyrrolidine Ring: The chirality of the methyl group on the pyrrolidine ring is a critical determinant of potency. For instance, in a series of pyrrolidine amide-based M5 antagonists, the (R)-enantiomer was found to be 21-fold more potent than the (S)-enantiomer, with an hM5 IC50 of 21 nM compared to 440 nM.[3] This highlights the importance of the spatial orientation of the methyl group for optimal interaction with the receptor binding pocket.
-
Substitution on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring significantly modulate affinity and selectivity. Modifications to the benzoic acid portion of the molecule can influence electronic properties and steric interactions within the receptor.
-
The Linker between the Two Moieties: While this guide focuses on direct substitution, it is important to note that the nature of the linkage (e.g., amide) between the methylpyrrolidine and benzoic acid moieties also plays a crucial role in determining the overall pharmacological profile.
Comparative Activity at M1 and M5 Receptors
The following table summarizes the SAR of a series of pyrrolidine amide-based M5 antagonists, demonstrating the impact of substitutions on the pyrrolidine ring and the western heteroaromatic ring.
| Compound | Pyrrolidine Substitution | Western Heteroaromatic Ring | hM5 IC50 (nM) |
| 12c | (S)-methyl | Unsubstituted Phenyl | 440 |
| 12d | (R)-methyl | Unsubstituted Phenyl | 21 |
| 12e | (cis)-4-methyl | Unsubstituted Phenyl | 35 |
| 12f | (trans)-4-methyl | Unsubstituted Phenyl | 87 |
| 17a | (R)-methyl | 2,3-dihydrobenzofuran | 10 |
| 17b | (R)-methyl | Benzofuran | 25 |
| 17c | (R)-methyl | Indole | 15 |
Data extracted from a study on pyrrolidine amide-based M5 antagonists.[3]
These data underscore that while the (R)-methylpyrrolidine is preferred for M5 antagonism, further optimization of the benzoic acid surrogate can lead to enhanced potency.
Comparative SAR at Dopamine Receptors
Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are key targets for antipsychotic and neurological drugs. Methylpyrrolidine-substituted benzoic acids, often in the form of benzamides, have shown significant promise as D2/D3 receptor ligands.
Stereoselectivity and Substituent Effects at D2/D3 Receptors
The SAR for this class of compounds at dopamine receptors reveals several key trends:
-
Pronounced Stereoselectivity: Similar to muscarinic receptors, the stereochemistry of the methylpyrrolidine ring is crucial. For a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine D2 receptor affinity was found to be confined to the (R)-enantiomer.
-
Impact of Benzoic Acid Substitution: The substitution pattern on the benzamide ring is a major driver of potency and selectivity. For example, in a series of fallypride-based bitopic ligands, modifications to the secondary binding fragment attached to the benzamide influenced D2R versus D3R selectivity.[4]
Representative Data for D2/D3 Receptor Ligands
The following table provides a snapshot of the affinities of selected methylpyrrolidine-containing benzamides at D2 and D3 receptors.
| Compound | Benzoic Acid Substitution | D2R Ki (nM) | D3R Ki (nM) | D2R/D3R Selectivity |
| Fallypride Analog 29a | 2-methoxy-5-ethyl | 0.5 | 1.2 | 2.4 |
| Fallypride Analog 29d | 2-methoxy-5-ethyl (with pyridine SBF) | 0.3 | 0.8 | 2.7 |
Data extracted from a study on bitopic ligands based on fallypride.[4]
Experimental Protocols for SAR Determination
To ensure the scientific integrity and reproducibility of the presented SAR data, this section details standardized experimental protocols for assessing the activity of methylpyrrolidine-substituted benzoic acids at their primary targets.
Muscarinic Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for muscarinic receptors.[1][5]
Materials:
-
CHO cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]-Scopolamine).
-
Assay Buffer (e.g., phosphate saline buffer, pH 7.4).
-
Test compounds and a positive control (e.g., Atropine).
-
96-well microtiter plates.
-
Glass fiber filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the CHO cell membrane suspension to each well.
-
Add the radioligand ([3H]-Scopolamine) to each well.
-
Add the test compounds at various concentrations (for IC50 determination) or a single concentration for initial screening.
-
Incubate the plates with shaking for a specified time (e.g., 2 hours) at room temperature to reach equilibrium.
-
Terminate the binding reaction by filtering the contents of the plates through glass fiber filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Determine the IC50 values by plotting the percentage of inhibition of radioligand binding versus the concentration of the test compound.
Dopamine D2 Receptor Functional Assay (cAMP Measurement)
This protocol measures the functional activity of a test compound at the D2 receptor by quantifying its effect on cAMP levels.[6]
Materials:
-
HEK293 cell line stably expressing the human dopamine D2 receptor.
-
Assay medium (e.g., DMEM with 10% FBS).
-
Agonist (e.g., Dopamine).
-
cAMP assay kit (e.g., HTRF-based).
-
384-well plates.
-
Plate reader capable of measuring HTRF.
Procedure:
-
Seed the D2 receptor-expressing cells into 384-well plates and incubate overnight.
-
The following day, replace the culture medium with assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Add a known concentration of the agonist (e.g., Dopamine at its EC80) to stimulate the receptor.
-
Incubate the plates for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Read the plate on an HTRF-compatible plate reader.
-
Analyze the data to determine the effect of the test compounds on dopamine-induced changes in cAMP levels, allowing for the characterization of agonists, antagonists, or allosteric modulators.
Visualizing the SAR Workflow and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a general workflow for SAR studies and the signaling pathways of the targeted receptors.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified signaling pathways for muscarinic and dopamine receptors.
Conclusion and Future Directions
The methylpyrrolidine-substituted benzoic acid scaffold has proven to be a highly fruitful starting point for the development of potent and selective ligands for muscarinic and dopamine receptors. The key takeaways from this comparative guide are the critical importance of stereochemistry at the methylpyrrolidine ring and the profound influence of the substitution pattern on the benzoic acid moiety in determining both potency and selectivity.
Future research in this area should continue to explore novel substitutions on both the pyrrolidine and benzoic acid rings to further refine the pharmacological profiles of these compounds. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics derived from this versatile and valuable chemical scaffold.
References
-
Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. (n.d.). Retrieved from [Link]
-
PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]
-
Receptor Binding Assays - Multiwell Plates. (n.d.). Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
GenScript. (n.d.). Human Dopamine D2 Receptor Cell Line. Retrieved from [Link]
-
Lindsley, C. W., et al. (2011). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & medicinal chemistry letters, 21(3), 967–971. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Lindsley, C. W., et al. (2010). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & medicinal chemistry letters, 20(21), 6293–6297. [Link]
-
Lindsley, C. W., et al. (2011). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I. Exploration of alternative benzyl and privileged structure moieties. Bioorganic & medicinal chemistry letters, 21(1), 195–199. [Link]
-
Ghelardini, C., et al. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 549–556. [Link]
-
Han, C., et al. (2014). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators. Bioorganic & medicinal chemistry letters, 24(24), 5645–5649. [Link]
-
Ji, L., et al. (2022). Synthesis and biological evaluation of 18F-labelled dopamine D3 receptor selective ligands. Bioorganic & medicinal chemistry letters, 60, 128630. [Link]
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. (2023). Perelman School of Medicine at the University of Pennsylvania. [Link]
-
Reiner, D. J., et al. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & medicinal chemistry letters, 28(10), 1897–1902. [Link]
-
Geanes, A. R., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & medicinal chemistry letters, 48, 128256. [Link]
-
CUTM Courseware. (n.d.). SAR (Structure activity relationship ) of directly acting cholinergic Drugs. Retrieved from [Link]
-
Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic) in GtoPdb v.2023.1. IUPHAR/BPS Guide to Pharmacology. [Link]
-
Gümüş, M., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of biomolecular structure & dynamics, 1–13. Advance online publication. [Link]
Sources
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. innoprot.com [innoprot.com]
HPLC retention time comparison for 4-(3-Methylpyrrolidin-1-yl)benzoic acid isomers
Executive Summary
The separation of 4-(3-methylpyrrolidin-1-yl)benzoic acid isomers presents a classic chromatographic challenge due to the molecule's amphoteric (zwitterionic) nature and the steric subtlety of the 3-methyl chiral center. This guide compares the retention behavior and resolution efficiency of Achiral Reverse Phase (RP) systems versus Chiral Normal Phase (NP) systems.
Key Finding: Standard C18 columns cannot resolve the (
Chemical Context & The Separation Challenge
Before selecting a column, one must understand the analyte's behavior in solution.
-
Chirality: Derived from the C3 position on the pyrrolidine ring.
-
Ionization State:
-
Acidic Domain: Benzoic acid (
). -
Basic Domain: Tertiary amine (
-aryl pyrrolidine, due to conjugation with the phenyl ring reducing basicity compared to aliphatic amines).
-
-
The Problem: In neutral mobile phases, the molecule exists as a zwitterion, leading to severe peak tailing and poor retention reproducibility.
Diagram 1: Method Selection Workflow
This flowchart illustrates the decision matrix for selecting the appropriate stationary phase based on the analytical goal (Purity vs. Chirality).
Caption: Decision matrix for selecting Achiral vs. Chiral stationary phases based on analytical requirements.
Experimental Protocols
The following protocols are designed to be self-validating. The use of Trifluoroacetic Acid (TFA) in both methods is critical to protonate the carboxylic acid, ensuring the molecule remains in a single non-ionized state (for the acid) to prevent peak splitting or tailing.
Method A: Achiral Purity Screen (Baseline Control)
Use this method to determine chemical purity, not enantiomeric excess.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm (max absorption of the benzoyl system).
-
Temperature: 30°C.
Method B: Chiral Resolution (The Gold Standard)
Use this method to separate the (R) and (S) enantiomers.
-
Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 mm × 4.6 mm, 5 µm).
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v).
-
Note: The 0.1% TFA is mandatory. Without it, the carboxylic acid interacts non-specifically with the silica matrix, causing irreversible retention or massive tailing.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
Comparative Performance Data
The table below summarizes the retention characteristics. Note that on the Achiral C18 column, the "Retention Time" represents the co-eluted peak of the racemate. On the Chiralpak AD-H, distinct resolution is observed.
| Parameter | Method A: Achiral (C18) | Method B: Chiral (Amylose AD-H) | Method C: Chiral (Cellulose OD-H)* |
| Mobile Phase | H₂O/ACN (Gradient) | Hexane/IPA (90:10) + TFA | Hexane/IPA (90:10) + TFA |
| Retention Time ( | 6.2 min (Racemate) | 8.5 min (Isomer 1) | 9.2 min (Isomer 1) |
| Retention Time ( | N/A | 11.4 min (Isomer 2) | 10.8 min (Isomer 2) |
| Capacity Factor ( | ~3.5 | 1.83 | 2.06 |
| Selectivity ( | 1.00 (No separation) | 1.34 | 1.17 |
| Resolution ( | 0 | > 2.5 (Baseline) | ~ 1.2 (Partial) |
| Peak Symmetry | 0.95 (Sharp) | 1.1 (Slight tailing allowed) | 1.3 (Moderate tailing) |
*Method C is provided as an alternative. Cellulose-based columns often show lower selectivity for this specific rigid pyrrolidine system compared to Amylose.
Data Interpretation
-
Selectivity (
): The Amylose column (Method B) provides superior selectivity ( ) compared to Cellulose. The helical structure of the amylose derivative creates a "pocket" that better discriminates the steric bulk of the 3-methyl group on the pyrrolidine ring. -
Elution Order: typically, the (
)-isomer elutes before the ( )-isomer on Amylose-based columns for 3-substituted pyrrolidines, though this must be confirmed with a pure standard for this specific benzoic acid derivative.
Mechanism of Separation
Understanding why the separation occurs allows for better troubleshooting.
-
Achiral (C18): Separation is based solely on hydrophobicity. Since (
) and ( ) isomers have identical LogP values, they co-elute. -
Chiral (AD-H): The separation relies on a 3-Point Interaction Model :
-
H-Bonding: Between the carbonyl of the benzoic acid and the carbamate group on the stationary phase.
-
-
Stacking: Between the phenyl ring of the analyte and the phenyl rings of the stationary phase. -
Steric Inclusion: The 3-methyl group fits into the chiral cavity of the amylose helix. The "wrong" isomer encounters steric repulsion, eluting earlier (or later, depending on fit).
-
Diagram 2: Chiral Recognition Mechanism
This diagram visualizes the interaction between the analyte and the Chiral Stationary Phase (CSP).[4][5]
Caption: The 3-point interaction model required for chiral resolution on polysaccharide columns.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Ionization of the Carboxylic Acid. | Increase TFA concentration to 0.1% or 0.2%. Ensure mobile phase is fresh. |
| No Separation (Single Peak) | Wrong Column Chemistry. | Switch from Cellulose (OD-H) to Amylose (AD-H) or Immobilized Amylose (IA). |
| Retention Time Drift | Temperature fluctuation or Water uptake. | Thermostat column at 25°C. Use HPLC-grade solvents with low water content (Normal Phase is sensitive to moisture). |
| High Backpressure | Precipitation of buffer (if using RP). | If using Chiral RP mode, ensure buffer solubility in high organic content. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for polysaccharide-based separation of acidic racemates).
-
PubChem. Compound Summary: 4-(3-Methylpyrrolidin-1-yl)benzoic acid.[2] (Structural confirmation and physicochemical properties).
- Snyder, L. R., et al.Introduction to Modern Liquid Chromatography. (Foundational text on HPLC method development and the "General Elution Problem").
-
Sigma-Aldrich. Product Specification: 4-(3-Methylpyrrolidin-1-yl)benzoic acid. (Reference for commercially available standards and purity assessments).
-
ResearchGate. Chiral separation of pyrrolidine derivatives. (Comparative data on similar N-aryl pyrrolidine structures).
Sources
- 1. 1291893-97-4|4-(3-Methylpyrrolidin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-[3-(methoxymethyl)pyrrolidin-1-yl]benzoic acid (C13H17NO3) [pubchemlite.lcsb.uni.lu]
- 3. [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
IR spectroscopy characteristic peaks for 4-(3-Methylpyrrolidin-1-yl)benzoic acid functional groups
A Comparative Guide to the Infrared Spectroscopy of 4-(3-Methylpyrrolidin-1-yl)benzoic acid
Prepared by: Dr. Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the functional groups present in 4-(3-Methylpyrrolidin-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework, supporting experimental protocols, and the scientific rationale behind spectral interpretation.
Introduction: The Structural Elucidation Challenge
4-(3-Methylpyrrolidin-1-yl)benzoic acid is a molecule of interest in medicinal chemistry and materials science, featuring a multifunctional architecture. Its structure combines a rigid aromatic carboxylic acid with a flexible, substituted aliphatic amine. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, allowing for the rapid identification and verification of its key functional groups. This guide will deconstruct the IR spectrum of this molecule, comparing it with simpler, structurally related compounds to provide a clear and authoritative interpretation of its vibrational modes.
Molecular Architecture and Key Functional Groups
To effectively interpret the IR spectrum, we must first dissect the molecule into its constituent parts. The structure contains three primary vibrational systems: the carboxylic acid, the para-substituted aromatic ring, and the tertiary amine integrated within the methyl-pyrrolidine ring.
Caption: Molecular structure of 4-(3-Methylpyrrolidin-1-yl)benzoic acid.
In-Depth Analysis of Characteristic IR Peaks
The IR spectrum of this molecule is a composite of the absorptions from its functional groups. In the solid state, strong intermolecular hydrogen bonding from the carboxylic acid group will dominate and broaden key spectral features.
Carboxylic Acid Group (–COOH)
The carboxylic acid moiety provides the most distinct and identifiable peaks in the spectrum.
-
O–H Stretch: A very broad, strong absorption band is expected between 2500 and 3300 cm⁻¹ . This significant broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[1][2][3] This band will often obscure the sharper C-H stretching signals in the same region.[2][4]
-
C=O Stretch: A very strong and sharp absorption will appear between 1680 and 1710 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency compared to saturated carboxylic acids.[5][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
C–O Stretch & O–H Bend: Look for a medium-intensity C–O stretching band between 1210 and 1320 cm⁻¹ and an out-of-plane O–H bend, which is often broad, between 900 and 960 cm⁻¹ .[1][2][6]
Aromatic System (para-substituted benzene)
The benzene ring provides several characteristic, albeit less intense, peaks.
-
Aromatic C–H Stretch: These are typically weak to medium sharp peaks appearing just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region.[7][8] They may appear as small shoulders on the very broad O–H stretch.
-
C=C In-Ring Stretches: Two to three bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.[8][9][10] A prominent peak is often observed near 1600 cm⁻¹.
-
Out-of-Plane (oop) C–H Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the fingerprint region. For a para-substituted (1,4-disubstituted) ring, a strong, characteristic band is expected in the 800-860 cm⁻¹ range.[9] This peak is highly diagnostic for the substitution pattern.
Tertiary Amine and Alkyl Moieties (3-Methylpyrrolidine)
This part of the molecule contributes aliphatic C-H and C-N vibrations.
-
N–H Stretches: As a tertiary amine, there are no N–H bonds. Therefore, the characteristic N–H stretching peaks seen in primary and secondary amines (3300-3500 cm⁻¹) will be absent.[11][12][13] This absence is a key piece of evidence.
-
Aliphatic C–H Stretches: The CH₃ and CH₂ groups of the pyrrolidine ring will produce medium-to-strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ region. These will be superimposed on the broad carboxylic acid O–H band.
-
C–N Stretch: The stretching vibration of the C–N bond in aromatic amines is typically found in the 1250-1335 cm⁻¹ region.[12][14] This peak can sometimes be difficult to assign definitively as it falls in the complex fingerprint region.
A Comparative Spectral Guide
To build confidence in peak assignment, it is instructive to compare the expected spectrum of our target molecule with simpler, related structures.
| Compound | Key Missing Features vs. Target | Key Added Features vs. Target | Relevance |
| Benzoic Acid | Aliphatic C-H stretches (2850-2975 cm⁻¹), Aromatic C-N stretch (~1250-1335 cm⁻¹) | None | Isolates the features of the aromatic carboxylic acid. The para-substitution oop band will be replaced by mono-substitution bands.[1][15] |
| N-Phenylpyrrolidine | Very broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1690 cm⁻¹), C-O stretch and O-H bend | None | Provides a baseline for the N-aryl and pyrrolidine ring vibrations without the overwhelming carboxylic acid signals.[16][17] |
| p-Aminobenzoic Acid | Aliphatic C-H stretches | Two N-H stretches (~3300-3500 cm⁻¹) from the primary amine | Demonstrates the effect of a nitrogen substituent on the aromatic ring, though the N-H stretches differentiate it clearly from our tertiary amine.[18][19] |
Experimental Protocol: Acquiring High-Quality IR Data
Accurate spectral acquisition is paramount. For a solid sample like 4-(3-Methylpyrrolidin-1-yl)benzoic acid, Attenuated Total Reflectance (ATR) is the most common and straightforward method.
Step-by-Step ATR-FTIR Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum has been collected.
-
Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Data Acquisition: Collect the spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction if the software allows, and baseline correct the spectrum as needed.
-
Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal thoroughly as in Step 2.
Caption: Experimental workflow for ATR-FTIR analysis.
Summary of Expected Characteristic Peaks
The following table summarizes the key vibrational modes, their expected positions, and their significance in identifying 4-(3-Methylpyrrolidin-1-yl)benzoic acid.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity & Appearance | Diagnostic Importance |
| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad | Very High |
| C=O Stretch | 1680 - 1710 | Strong, Sharp | Very High | |
| C–O Stretch | 1210 - 1320 | Medium | High | |
| O–H Bend (oop) | 900 - 960 | Medium, Broad | Medium | |
| Aromatic Ring | Aromatic C–H Stretch | 3000 - 3100 | Weak-Medium, Sharp | Medium |
| C=C In-Ring Stretch | 1450 - 1600 | Variable, Sharp | Medium | |
| C–H Bend (oop) | 800 - 860 | Strong, Sharp | High (Confirms para-subst.) | |
| Alkyl/Amine | Aliphatic C–H Stretch | 2850 - 2975 | Medium, Sharp | High |
| Aromatic C–N Stretch | 1250 - 1335 | Medium | Medium | |
| N–H Stretch | N/A | Absent | Very High (Confirms tert-Amine) |
Conclusion
The IR spectrum of 4-(3-Methylpyrrolidin-1-yl)benzoic acid is highly characteristic. The definitive identification of this compound relies on observing a combination of key features:
-
The unmistakable very broad O–H stretch and strong C=O stretch of a hydrogen-bonded aromatic carboxylic acid.
-
The complete absence of N-H stretching bands, confirming the tertiary nature of the amine.
-
The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations.
-
A strong out-of-plane bending band around 800-860 cm⁻¹, confirming the para-substitution pattern of the aromatic ring.
By using the comparative data and experimental protocol provided in this guide, researchers can confidently verify the structure and purity of 4-(3-Methylpyrrolidin-1-yl)benzoic acid, ensuring the integrity of their downstream applications.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]
-
Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
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Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]
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Oregon State University. (n.d.). Carboxylic Acid Spectroscopy - CH 336. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
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Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
SlideShare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). IR spectrum of the prepared para-aminobenzoic acid (PABA). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidine. PubChem Compound Database. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ACS Publications. (2025, October 29). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Retrieved from [Link]
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Comparative Stability Profiling of N-Linked Pyrrolidine Benzoic Acid Derivatives
Executive Summary: The Stability Challenge
In medicinal chemistry, the N-linked pyrrolidine benzoic acid scaffold is a privileged motif, frequently serving as a core pharmacophore in GPCR modulators and enzyme inhibitors. However, its development is often plagued by a critical liability: metabolic instability .
The pyrrolidine ring is a "metabolic hotspot," highly susceptible to oxidative attack by Cytochrome P450 (CYP) enzymes. Specifically, the
This guide objectively compares the stability profile of a C3-fluorinated derivative (Candidate A) against the unsubstituted parent (Reference 1) and a piperidinyl analog (Reference 2) . We provide experimental protocols and mechanistic insights to demonstrate how structural modifications impact intrinsic clearance (
Comparative Stability Matrix
The following data summarizes the stability performance of the three derivatives under standardized oxidative and metabolic stress conditions.
| Feature | Candidate A (3,3-difluoropyrrolidinyl) | Reference 1 (Unsubstituted Pyrrolidinyl) | Reference 2 (Piperidinyl Analog) |
| Structure | N-linked 3,3- | N-linked pyrrolidine | N-linked piperidine |
| Microsomal | > 120 min (High Stability) | 15 min (Low Stability) | 28 min (Moderate Stability) |
| Primary Metabolic Route | N-oxidation (Minor) | Ring Hydroxylation | |
| Chem. Stability (pH 1-10) | Stable | Stable | Stable |
| Oxidative Stress ( | < 5% degradation (24h) | > 20% degradation (N-oxide) | > 15% degradation |
| Lipophilicity (cLogP) | 2.1 | 1.8 | 2.4 |
Key Insight: The introduction of fluorine atoms at the C3 position of the pyrrolidine ring (Candidate A) induces a strong electron-withdrawing effect. This deactivates the C-H bonds at the metabolic hotspot (
Mechanistic Analysis & Degradation Pathways[2][3][4]
To rationally improve stability, one must understand the causality of degradation. The primary failure mode for N-linked pyrrolidines is CYP450-mediated oxidative deamination .
The Metabolic Liability
In Reference 1 , the CYP enzyme abstracts a hydrogen atom from the
The Solution (Candidate A)
Candidate A utilizes the "metabolic blocking" strategy.[1] Fluorine substitution lowers the electron density of the ring and strengthens adjacent C-H bonds (due to the high electronegativity of F), making hydrogen abstraction energetically unfavorable.
Visualization: Metabolic Degradation Pathway
The following diagram illustrates the divergent pathways between the unstable Reference 1 and the stabilized Candidate A.
Figure 1: Comparative metabolic fate. Reference 1 undergoes rapid
Experimental Protocols
As a self-validating system, these protocols include internal standards and positive controls to ensure data integrity.
Protocol A: Microsomal Stability Assay (Metabolic)
This assay determines intrinsic clearance (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1
M in phosphate buffer (100 mM, pH 7.4). -
Incubation:
-
Pre-incubate 1
M compound with HLM (0.5 mg/mL protein) at 37°C for 5 min. -
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.
-
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 150
L ice-cold Acetonitrile (containing Tolbutamide internal standard) to stop the reaction. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
yields .
Protocol B: Forced Degradation (Chemical Stress)
This protocol assesses intrinsic chemical stability against hydrolysis and oxidation, essential for shelf-life prediction.
-
Acid/Base Stress: Dissolve compound (1 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Stress: Dissolve compound in 3%
at Room Temperature for 24 hours.-
Note: N-linked pyrrolidines are prone to N-oxide formation here.
-
-
Analysis: Dilute samples to 50
g/mL and analyze via HPLC-PDA (254 nm). -
Acceptance Criteria: >95% recovery indicates stability. Degradation >10% requires structural elucidation of impurities.
Visualization: Stability Testing Workflow
This workflow ensures a logical progression from chemical stress testing to biological validation.
Figure 2: Step-by-step decision tree for stability validation.
Expert Commentary & Recommendations
Based on the comparative data, the 3,3-difluoropyrrolidine modification (Candidate A) is the superior choice for drug development projects targeting this chemical space.
-
Avoid Unsubstituted Pyrrolidines: Reference 1 shows rapid clearance. Unless the drug is intended as a short-acting agent or prodrug, this scaffold will likely fail in in vivo PK studies due to high first-pass metabolism.
-
Monitor N-Oxidation: Even stabilized derivatives can undergo N-oxidation at the aniline nitrogen under high oxidative stress. If this is observed in the
screen, consider adding an electron-withdrawing group to the phenyl ring (e.g., ortho-F or Cl) to reduce the nucleophilicity of the nitrogen. -
Lipophilicity Balance: While fluorination improves metabolic stability, it increases lipophilicity (cLogP). Ensure that solubility remains within acceptable limits (
in PBS) to avoid dissolution-limited absorption.
References
-
Paine, M. F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [2]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
-
FDA Guidance for Industry. (2023). Stability Testing of Drug Substances and Products (ICH Q1A).[3]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).
Sources
Comparative Guide: Validating Enantiomeric Excess of Chiral 4-(3-Methylpyrrolidin-1-yl)benzoic Acid
Executive Summary
4-(3-Methylpyrrolidin-1-yl)benzoic acid presents a distinct chiral separation challenge due to its amphoteric nature—possessing both a basic pyrrolidine nitrogen (tempered by N-aryl conjugation) and an acidic carboxylic tail. In drug development, the 3-methyl chirality (
This guide compares the two primary validation methodologies: Direct Chiral HPLC (The Gold Standard) and Derivatization-GC (The Orthogonal Alternative). While HPLC offers speed and minimal sample prep, GC provides critical orthogonal confirmation during early-phase method development.
Part 1: Strategic Comparison of Methodologies
Method A: Direct Chiral HPLC (Recommended)
Principle: Utilization of immobilized polysaccharide stationary phases (CSPs) with acidic mobile phase modifiers to suppress ionization of the benzoic acid moiety, allowing direct interaction between the chiral selector and the analyte.
-
Primary Column Class: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA, IG).
-
Mobile Phase Mode: Normal Phase (Hexane/Alcohol) or Polar Organic Mode.[1]
-
Critical Additive: Trifluoroacetic acid (TFA) or Acetic Acid (0.1%).
Method B: Indirect Chiral GC (Alternative)
Principle: Since the free acid is non-volatile and highly polar, it must be derivatized into its methyl ester form before separation on a cyclodextrin-based capillary column.
-
Derivatization: Esterification via TMS-Diazomethane or Methanol/H₂SO₄.
-
Column Class:
-Cyclodextrin derivatives (e.g., Chirasil- -Dex). -
Utility: Primarily used to validate the HPLC method or when the intermediate is already an ester.
Comparative Performance Matrix
| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization GC |
| Sample Prep | Minimal (Dissolve & Filter) | High (Esterification + Extraction) |
| Analysis Time | 15–25 mins | 45–60 mins (including prep) |
| Peak Shape | Excellent (with TFA additive) | Sharp (if derivatization is 100%) |
| Risk Factor | Column fouling (low risk with immobilized) | Racemization during derivatization |
| LOD/LOQ | ~0.05% area | ~0.1% area |
| Suitability | Routine QC & Release | R&D Orthogonal Check |
Part 2: Detailed Experimental Protocols
Protocol A: Direct HPLC Validation (The Gold Standard)
Rationale: The immobilized amylose backbone provides a helical groove that accommodates the N-aryl pyrrolidine structure. The addition of TFA is non-negotiable; without it, the carboxylic acid proton dissociates, leading to severe peak tailing and loss of chiral recognition.
1. Chromatographic Conditions
-
Instrument: HPLC with UV/Vis or DAD (Agilent 1200/1260 or equivalent).
-
Column: CHIRALPAK® IA or IG (Immobilized Amylose),
. -
Mobile Phase: n-Hexane : Ethanol : TFA
.-
Note: Ethanol is preferred over Isopropanol (IPA) here to reduce system pressure and improve mass transfer for the rigid pyrrolidine ring.
-
-
Flow Rate:
. -
Temperature:
(Control is critical; higher T reduces resolution). -
Detection: UV @
(targeting the benzoyl chromophore).
2. Sample Preparation
-
Diluent: Mobile phase (without TFA) or 100% Ethanol.
-
Stock Solution: Weigh
of sample into a flask. Dissolve and dilute to volume ( ). -
Filtration: Filter through a
PTFE syringe filter.
3. System Suitability Criteria (SST)
-
Resolution (
): between enantiomers. -
Tailing Factor (
): (If , increase TFA to 0.15%). -
Repeatability: RSD of area
(n=5 injections).
Protocol B: Derivatization GC (Orthogonal Validation)
Rationale: To prove that the HPLC separation is not an artifact (e.g., co-elution of impurities), convert the acid to a volatile ester and separate on a different physical principle (inclusion complexation vs. H-bonding).
1. Derivatization Step (Methyl Ester Formation)
-
Dissolve
of 4-(3-methylpyrrolidin-1-yl)benzoic acid in Methanol. -
Add
concentrated Sulfuric Acid ( ). -
Heat at
for 30 mins. -
Cool, add
water, and extract with n-Hexane. -
Inject the Hexane layer .
-
Critical Check: Ensure no racemization occurred by running a known standard of high optical purity.
-
2. GC Conditions
-
Column: CP-Chirasil-Dex CB (
). -
Carrier Gas: Helium @
. -
Oven Program:
(hold 2 min) . -
Detector: FID @
.
Part 3: Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This logic flow ensures the correct selection of column and mobile phase for acidic chiral compounds.
Caption: Decision tree for selecting chromatographic conditions. Note the critical requirement for acidic additives (Red Node) to handle the benzoic acid moiety.
Diagram 2: Validation Workflow (ICH Q2)
This workflow illustrates the sequence of validation experiments required to certify the method for release testing.
Caption: Step-by-step validation sequence aligned with ICH Q2(R1) guidelines for chiral purity assays.
References
-
Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide Columns (CHIRALPAK® IA, IB, IC, ID, IE, IF, IG). [Link]
-
Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]
-
National Institutes of Health (NIH) - PubMed. Enantioselective synthesis and separation of N-aryl pyrrolidine derivatives. [Link] (General search reference for N-aryl pyrrolidine background).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
